1-Benzylpiperidin-2-one
Description
Historical Context and Significance of Piperidinone Scaffolds in Organic Synthesis and Medicinal Chemistry
The piperidine (B6355638) ring is a fundamental heterocyclic scaffold prevalent in numerous natural products and pharmaceuticals. nih.govacs.org Its derivatives are integral to more than twenty classes of drugs. researchgate.net The piperidinone scaffold, a derivative of piperidine, has garnered considerable attention in drug discovery due to its wide range of therapeutic applications. japtronline.com The versatility of the piperidinone nucleus allows for its incorporation into diverse pharmacophores to generate novel therapeutic profiles. japtronline.com
Historically, the synthesis of piperidine derivatives has been a central theme in organic chemistry. nih.gov The development of efficient synthetic routes to access substituted piperidones has been crucial for advancing medicinal chemistry. nih.govacs.org These scaffolds serve as key building blocks in the synthesis of complex molecules and are particularly valued in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. Researchers at Roche-Basel, for instance, have utilized the piperidine scaffold to develop non-peptide inhibitors of aspartic peptidases, which are important therapeutic targets. researchgate.net
The significance of the piperidinone scaffold is underscored by its presence in a multitude of biologically active compounds. These compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.org The ability to easily functionalize the piperidinone scaffold at various positions makes it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of biological receptor. frontiersin.orgunife.it This has led to its widespread use in fragment-based drug design and as a core component in kinase hinge-binding motifs. frontiersin.org
Overview of Key Research Trajectories for 1-Benzylpiperidin-2-one and its Structural Motifs
Research on this compound and its derivatives has followed several key trajectories, primarily centered on its applications in medicinal chemistry and organic synthesis.
Medicinal Chemistry Applications:
A significant area of research has been the exploration of this compound derivatives as potential therapeutic agents, particularly for neurological disorders. smolecule.com The N-benzylpiperidine (N-BP) motif is frequently employed in drug discovery due to its structural flexibility and three-dimensional nature, which allows for fine-tuning of efficacy and physicochemical properties. nih.gov This motif can engage in crucial cation-π interactions with target proteins. nih.gov
Alzheimer's Disease: Research has investigated this compound derivatives as potential treatments for Alzheimer's disease. Some studies have focused on their role as acetylcholinesterase (AChE) inhibitors, which can help to improve cognitive function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). smolecule.com For example, a series of N-benzylated pyrrolidin-2-one derivatives, structurally related to this compound, were designed based on the Alzheimer's drug donepezil (B133215). researchgate.net
Neuropathic Pain: The 1-benzylpiperidine (B1218667) moiety has been incorporated into molecules targeting sigma receptors (σRs), which are implicated in neurological disorders like neuropathic pain. mdpi.com Certain polyfunctionalized pyridines containing the 1-benzylpiperidine structure have shown high affinity for σ1 receptors. mdpi.com
Anticonvulsant and Antidepressant Activity: Some studies have explored the potential anticonvulsant and antidepressant properties of this compound derivatives. smolecule.com
Organic Synthesis and Methodology Development:
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structural features, including the benzyl (B1604629) group and the piperidone core, provide a foundation for synthesizing a variety of derivatives with distinct properties. Research in this area includes:
Development of Novel Synthetic Routes: A key focus has been the development of efficient and chemoselective methods for the synthesis of this compound and its derivatives. This includes methods like iodine-mediated oxidation, which offers a transition-metal-free pathway.
Scaffold for Complex Molecule Synthesis: The compound is used as a starting material for creating more intricate molecular architectures. For instance, it can be a precursor in the synthesis of spirocyclic piperidines, which are potent sigma receptor ligands. mdpi.com
The following table summarizes some of the key research applications of this compound and related structures:
| Research Area | Application/Target | Key Findings |
| Medicinal Chemistry | ||
| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | Derivatives show potential to inhibit AChE, a key target in Alzheimer's treatment. smolecule.com |
| Neuropathic Pain | Sigma Receptor (σR) Ligands | The 1-benzylpiperidine motif contributes to high affinity for σ1 receptors. mdpi.com |
| Epilepsy | Anticonvulsant Activity | Derivatives have been investigated for their potential anticonvulsant properties. smolecule.com |
| Depression | Antidepressant Activity | Some studies indicate potential antidepressant effects of its derivatives. smolecule.com |
| Organic Synthesis | ||
| Synthetic Building Block | Synthesis of Complex Molecules | Utilized as a starting material for creating more intricate chemical structures. |
| Methodology Development | Novel Synthetic Routes | Research focuses on efficient and selective synthesis methods. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEGMEBCXGDFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409117 | |
| Record name | 1-benzylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-65-7 | |
| Record name | 1-benzylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-2-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 Benzylpiperidin 2 One and Its Derivatives
Established Synthetic Routes to the 1-Benzylpiperidin-2-one Core
The formation of the fundamental this compound structure is achievable through several reliable and well-documented synthetic pathways. These methods often involve classic organic reactions that build the heterocyclic ring system in a stepwise manner.
Synthesis via 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation reactions
A prominent one-pot method for synthesizing piperidones involves the reaction of a primary amine with an acrylate (B77674) ester. Specifically for N-substituted 4-piperidones, benzylamine (B48309) can be reacted with methyl acrylate. chemicalbook.comchemicalbook.com This process initiates with a double Michael or 1,4-addition of benzylamine to two equivalents of methyl acrylate, forming N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.comgoogle.com
The subsequent step is an intramolecular Dieckmann condensation of the resulting diester, typically promoted by a strong base like sodium metal in a solvent such as toluene. chemicalbook.comgoogle.com This cyclization forms a β-keto ester intermediate. The final stage involves hydrolysis and decarboxylation, usually under acidic conditions (e.g., refluxing with concentrated hydrochloric acid), to yield the target piperidone. google.com While this route is commonly documented for the synthesis of 1-benzyl-4-piperidone, the principles are foundational for building substituted piperidinone rings. chemicalbook.comchemicalbook.comdtic.mil A one-pot synthesis employing benzylamine and methyl acrylate can achieve yields greater than 85%.
Approaches involving alkylation of piperidine (B6355638) with benzyl (B1604629) halides
The N-benzylation of a pre-existing piperidin-2-one (δ-valerolactam) or piperidine ring is a direct and widely used strategy. This nucleophilic substitution reaction typically involves treating the piperidine derivative with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. odu.edu
For instance, the alkylation of 4-piperidone (B1582916) hydrochloride with benzyl bromide using a base like potassium carbonate in a solvent like N,N-dimethyl-formamide (DMF) is a common procedure to produce 1-benzyl-4-piperidone. chemicalbook.com Similarly, piperidin-2-one can be N-alkylated using a base such as sodium hydride (NaH) to deprotonate the amide nitrogen, followed by the addition of the benzyl halide. thieme-connect.com This method is versatile and allows for the introduction of various substituted benzyl groups, depending on the chosen alkylating agent.
Table 1: Comparison of Established Synthetic Routes
| Route | Key Reactions | Starting Materials | Reagents/Conditions | Typical Yield |
|---|---|---|---|---|
| Dieckmann Condensation | Michael Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | Benzylamine, Methyl Acrylate | 1. Methanol (B129727) (solvent); 2. Sodium metal, Toluene (reflux); 3. Conc. HCl (reflux) | >85% |
| N-Alkylation | Nucleophilic Substitution | Piperidin-2-one or Piperidone HCl | Benzyl Bromide, K₂CO₃, DMF | ~89% (for 4-piperidone) chemicalbook.com |
Advanced Synthetic Approaches for this compound Derivatives
Building upon the core piperidinone structure, advanced methodologies enable the synthesis of more complex and functionally diverse derivatives. These strategies often involve multi-step sequences, intricate cyclizations, and specific reduction techniques to achieve the desired molecular architecture and stereochemistry.
Multi-step reactions for complex N-(1-benzylpiperidin-4-yl)propanamide derivatives
The synthesis of complex derivatives like N-(1-benzylpiperidin-4-yl)propanamide, a structure found in potent opioid receptor ligands, requires a multi-step approach. researchgate.net These syntheses typically begin not from this compound, but from the related 1-benzyl-4-piperidone. researchgate.net
A general route involves the reductive amination of 1-benzyl-4-piperidone to form 1-benzylpiperidin-4-amine. This amine then serves as a nucleophile in an acylation reaction with a suitable acylating agent, such as propanoyl chloride or propanoic anhydride, to yield the final N-(1-benzylpiperidin-4-yl)propanamide product. This sequence highlights how different oxidation states of the piperidine ring (ketone vs. amine) serve as critical branch points for diversification.
Intramolecular cyclization strategies for piperidine ring formation
Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring from a linear precursor. nih.gov These reactions form a C-N or C-C bond within a single molecule to close the ring. nih.gov A variety of methods fall under this category, including:
Reductive Amination : A dicarbonyl compound, such as a 1,5-dialdehyde or ketoaldehyde, can be cyclized with an amine (like benzylamine) and a reducing agent (e.g., sodium cyanoborohydride) in a single pot. chim.itumh.es This "double reductive amination" approach is highly efficient for creating the piperidine skeleton. chim.it
Aza-Michael Addition : An intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl system within the same molecule, is another effective cyclization method. acs.org This can be part of a cascade reaction to quickly build complexity. acs.orgresearchgate.netcolab.wsresearchgate.net
Radical Cyclization : Radical-mediated cyclizations can form piperidines from linear amino-aldehydes, often using a catalyst like cobalt(II). nih.gov
Allylsilane Cyclization : An intramolecular reaction between an allylsilane group and an iminium ion can efficiently form the piperidine ring. tandfonline.combenthamdirect.com
These methods offer control over stereochemistry and allow for the synthesis of highly substituted piperidine derivatives. nih.gov
Hydrogenation and Reduction Techniques for Piperidinones and Piperidines
Hydrogenation and reduction are fundamental transformations in piperidine synthesis, used either to form the ring from an aromatic precursor (pyridine) or to modify functional groups on a pre-existing ring. mdpi.com
Pyridine (B92270) Reduction : The catalytic hydrogenation of substituted pyridines is a direct route to the corresponding piperidines. dtic.milmdpi.com A variety of catalysts, including rhodium, palladium, iridium, and ruthenium, are effective. mdpi.comresearchgate.netchemrxiv.org The choice of catalyst and conditions can influence stereoselectivity.
Lactam Reduction : The carbonyl group of a piperidin-2-one (a lactam) can be completely reduced to a methylene (B1212753) group (-CH₂-) to afford the corresponding piperidine. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation of the corresponding imidate or amide acetal. dtic.milwiley.com For example, stereoselective hydrogenation of an unsaturated piperidinone followed by reduction of the lactam group can produce specific cis-configured disubstituted piperidines. mdpi.com
Table 2: Summary of Advanced Synthetic Techniques
| Technique | Description | Key Intermediates/Substrates | Common Reagents/Catalysts |
|---|---|---|---|
| Multi-step Synthesis | Sequential reactions to build complex derivatives. | 1-Benzyl-4-piperidone, 1-Benzylpiperidin-4-amine | Propanoyl chloride, Reducing agents |
| Intramolecular Cyclization | Ring formation from a linear precursor. | Dicarbonyl compounds, Amino-alkenes | NaBH₃CN, Cobalt catalysts, Lewis acids |
| Hydrogenation/Reduction | Saturation of aromatic rings or reduction of functional groups. | Pyridines, Piperidin-2-ones | H₂/Pd, H₂/Pt, LiAlH₄, Rhodium catalysts |
Enantioselective Asymmetric Hydrogenation with Catalytic Complexes
The enantioselective asymmetric hydrogenation of pyridinium (B92312) salts represents a powerful strategy for accessing chiral piperidine derivatives. In a notable study, the asymmetric hydrogenation of N-benzyl-3-phenylpyridinium bromide was achieved using a Rh-JosiPhos catalyst system. unimi.it The addition of an organic base, such as triethylamine (B128534) (Et3N), was found to be crucial for obtaining high enantiomeric excesses (ee's) and yields. unimi.it Mechanistic investigations suggest a complex reaction network, and isotopic labeling experiments have helped to elucidate the reaction pathways. unimi.it
Another approach involves the use of an iridium catalyst with a combination of a chiral monodentate phosphoramidite (B1245037) and an achiral phosphine (B1218219) for the asymmetric hydrogenation of N-benzyl-2-arylpyridinium bromides. unimi.it This mixed-ligand system effectively converts the pyridinium salts to the corresponding N-benzyl-2-arylpiperidines with complete conversion and good enantioselectivity. unimi.it Kinetic and isotopic labeling studies indicate that the hydrogenation likely proceeds through a 1,4-hydride addition, with the enantiodiscriminating step being the reduction of an iminium intermediate. unimi.it
The following table summarizes the results for the asymmetric hydrogenation of N-benzyl-3-phenylpyridinium bromide with and without a base:
| Catalyst System | Base | Solvent | Yield (%) | ee (%) |
| Rh-JosiPhos | None | THF:MeOH | 16 | Low |
| Rh-JosiPhos | DIPEA | THF:MeOH | 13 | Low |
| Rh-JosiPhos | Et3N | THF:MeOH | High | up to 90% |
| Data from a study on the asymmetric hydrogenation of N-benzyl-3-phenylpyridinium bromide. unimi.it |
Diastereoselective cis-hydrogenation of multi-substituted pyridines
The diastereoselective hydrogenation of multi-substituted pyridines is a key method for producing piperidines with multiple stereocenters, often yielding the cis-isomer as the major product. mdpi.comrsc.org Heterogeneous catalysts, such as rhodium oxide (Rh₂O₃), have been effectively used for the reduction of various functionalized and multi-substituted pyridines under mild conditions. rsc.org This method is advantageous as it tolerates a range of functional groups including alcohols, amines, and carbonyls. rsc.org
Ruthenium-based heterogeneous catalysts have also been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. mdpi.com Furthermore, a novel nickel silicide catalyst has demonstrated successful application in efficient pyridine hydrogenation, marking a significant advancement in the use of nickel catalysts for this transformation. mdpi.com These catalysts often exhibit high stability, allowing for their reuse. mdpi.com
A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been established for the synthesis of all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines with high diastereoselectivity. nih.gov This strategy involves a pyridine dearomatization step followed by complete saturation of the resulting intermediates. nih.gov
The table below presents selected examples of diastereoselective hydrogenation of multi-substituted pyridines:
| Substrate | Catalyst | Major Product | Diastereomeric Ratio (cis:trans) |
| 2,6-Lutidine | Rh₂O₃/H₂ | cis-2,6-Dimethylpiperidine | >99:1 |
| 2,4,6-Trimethylpyridine | Rh₂O₃/H₂ | cis,cis-2,4,6-Trimethylpiperidine | >99:1 |
| 3-Fluoropyridine | Rh(I) complex/Pinacol borane | all-cis-Fluorinated piperidine | High |
| Data from studies on diastereoselective hydrogenation. rsc.orgnih.gov |
Organocatalysis and Metal Catalysis in Piperidine Synthesis
Both organocatalysis and metal catalysis play crucial roles in modern synthetic strategies for piperidine derivatives. mdpi.comchim.it These methods offer unique advantages in terms of selectivity and functional group tolerance.
Cooperative catalysis, which combines a transition metal catalyst with an organocatalyst, has emerged as a powerful tool for the synthesis of heterocyclic compounds. chim.it This synergistic approach enables transformations that are not possible with either catalyst alone. chim.it For instance, the combination of amine catalysis with transition metal catalysis is widely used, where the amine can act as a nucleophilic donor (via enamine formation) or an electrophilic acceptor (via iminium ion formation). chim.it
Organocatalysis, using small organic molecules to catalyze reactions, has gained prominence for its operational simplicity and stability of the catalysts. nih.govacs.org Asymmetric organocatalysis, employing chiral organocatalysts, is particularly valuable for producing enantiomerically enriched piperidine derivatives. nih.gov
Radical Cyclization Methods for Piperidine Formation
Radical cyclization reactions provide a powerful and versatile method for the construction of the piperidine ring. mdpi.comnih.gov These methods typically involve the intramolecular cyclization of a radical intermediate onto an unsaturated moiety.
One notable example is the cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields to form various piperidines. nih.govmdpi.com This reaction is thought to proceed via a cobalt(III)-carbene radical intermediate. nih.gov A competing 1,5-hydrogen atom transfer can sometimes lead to the formation of a linear alkene as a byproduct. nih.govmdpi.com
Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net The use of tris(trimethylsilyl)silane (B43935) as the reducing agent can lead to high diastereoselectivity, affording the trans-piperidines with diastereomeric ratios up to >99:1 in certain cases. researchgate.net
Reductive Amination Approaches (e.g., of 1-benzylpiperidin-4-one to 1-benzylpiperidin-4-amine)
Reductive amination is a widely employed and efficient method for the synthesis of substituted piperidines, including the conversion of 1-benzylpiperidin-4-one to 1-benzylpiperidin-4-amine. researchgate.netasianpubs.org This transformation is a key step in the synthesis of various biologically active molecules.
One common procedure involves the reaction of 1-benzylpiperidin-4-one with an amine source, such as ammonia, in the presence of a reducing agent and a catalyst. researchgate.netasianpubs.org Raney-Ni is a frequently used catalyst for this reaction. researchgate.netasianpubs.org The process can also be carried out using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent.
An alternative route to 1-benzylpiperidin-4-amine involves the formation of an oxime from 1-benzylpiperidin-4-one, followed by reduction with a reducing agent like lithium aluminum hydride (LiAlH₄).
The following table outlines different methods for the synthesis of 1-benzylpiperidin-4-amine from 1-benzylpiperidin-4-one:
| Amine Source | Reducing Agent/Catalyst | Solvent | Yield (%) |
| Benzylamine | Sodium triacetoxyborohydride (STAB) | Dichloroethane | 85 (for 1-benzylpiperidin-4-one) |
| Ammonia | Raney-Ni/H₂ | Methanol/Isopropanol | 90 |
| Hydroxylamine (B1172632) HCl (forms oxime) | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran | 78 (from oxime) |
| Data from various synthetic procedures. asianpubs.org |
Optimization and Scalability of Synthetic Processes
The transition of a synthetic route from a laboratory-scale procedure to a large-scale manufacturing process presents numerous challenges. Optimization of reaction conditions and ensuring the scalability of the synthesis are critical for the industrial production of piperidine derivatives.
Development of scalable processes for large-scale manufacturing
The development of scalable processes for the synthesis of piperidine derivatives, such as those derived from 1-benzylpiperidone, is crucial for their application in the pharmaceutical industry. researchgate.netbme.hu An efficient and scalable process for the synthesis of piperidin-4-yl-carbamate salts has been developed, which involves the reductive amination of 1-benzylpiperidin-4-one using Raney-Ni as a catalyst. researchgate.netasianpubs.org This method is advantageous due to the use of readily available commercial raw materials, shorter reaction times, and high yields, making it suitable for large-scale manufacturing. researchgate.net
Similarly, a scalable synthesis of 2- and 4-substituted benzylpiperidines has been achieved through the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and ketones using a Pd/C catalyst. researchgate.net The scalability of these processes is often enhanced by the use of robust and reusable catalysts.
For instance, a second-generation process for a benzyl piperidine derivative was successfully scaled up to 5 kg. acs.org This process utilized a Horner–Wadsworth–Emmons reaction followed by a selective hydrogenation with Pt/C in ethyl acetate. acs.org A critical finding was that the presence of a small amount of water was necessary to ensure the completion of the selective hydrogenation while minimizing the formation of debrominated byproducts. acs.org
Solvent optimization in specific reaction contexts
The choice of solvent is critical in directing the outcome and efficiency of reactions involving the this compound scaffold. Research into various reaction types has identified optimal solvent systems that enhance yield, purity, and reaction rates.
In the context of catalytic hydrogenation, the polarity of the solvent plays a significant role. For the hydrogenation of a 1-benzyl-tetrahydropyridinyl derivative to its corresponding piperidine structure, alcoholic solvents were found to be effective. The initial rate of hydrogenation was observed to increase with the solvent's polarity, with methanol providing the fastest reaction time and high product selectivity (98%). bibliotekanauki.pl While water has a higher dielectric constant, its use resulted in a slower reaction (98% conversion after 13 hours), which was attributed to the low solubility of the substrate. bibliotekanauki.pl In contrast, the catalyst's activity and selectivity were lower in a dipolar aprotic solvent like acetone (B3395972) compared to alcohols. bibliotekanauki.pl
For hydrogen isotope exchange (HIE) reactions on a related 4-(trifluoromethyl)benzyl)piperidin-2-one, a screening of various solvents was conducted. The efficiency of deuterium (B1214612) incorporation was tested across a range of solvents, highlighting the solvent's role in reaction performance. researchgate.net
A study on the N-debenzylation of a related anilido-ester derivative of 1-benzylpiperidine (B1218667) found that a mixture of water and acetic acid (H₂O/AcOH) in a 3:2 ratio, in the presence of approximately 5 equivalents of HCl, provided optimal yields, purity, and reaction rates. scispace.com The low pH (<1) in the aqueous medium was noted to substantially improve the product's purity. scispace.com For a Strecker-type condensation starting from 1-benzylpiperidin-4-one, a mixture of dichloromethane (B109758) and acetic acid (CH₂Cl₂/AcOH) in a roughly 1:1 ratio gave the best results among the solvents tested. scispace.com
Table 1: Solvent Effects on Hydrogenation of a 1-Benzyl-tetrahydropyridinyl Derivative bibliotekanauki.pl This interactive table summarizes the impact of different solvents on the reaction time and conversion rate.
| Solvent | Reaction Time (h) | Conversion (%) | Notes |
|---|---|---|---|
| Methanol | 3 | 98 | Lowest content of impurities and shortest reaction time. |
| Ethanol | 5 | 98 | Rate increases with solvent polarity in alcohols. |
| Isopropanol | 7 | 98 | Slower rate compared to methanol and ethanol. |
| Water | 13 | 98 | Slower reaction attributed to low substrate solubility. |
Derivatization Reactions and Functional Group Transformations of the this compound Scaffold
The this compound framework is amenable to a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Reactions involving the carbonyl group of piperidinones
The lactam carbonyl group in this compound is a key site for functionalization. Reductive functionalization offers a direct route to C2-substituted piperidines. For instance, treatment of this compound with a NaH-NaI composite, followed by interception of the resulting enamine intermediate with iodine, yields (2S,3R)-1-benzyl-3-iodopiperidine-2-carbonitrile in good yield and high diastereoselectivity. ntu.edu.sg
The carbonyl group can also be completely reduced. In a related derivative, 2-(4-Benzylpiperidine-1-carbonyl)-5-fluoro-3-methylpyridine, the carbonyl was selectively reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) at room temperature. More extensive reduction using catalytic hydrogenation (H₂/Pd-C) can reduce both the carbonyl and aromatic rings.
Condensation reactions are also common for the carbonyl group in piperidinone systems. Although demonstrated on the 1-benzylpiperidin-4-one isomer, the principle applies. This ketone undergoes condensation with 2-aminocarbohydrazides in water to form hydrazones, which then cyclize to create spiro-quinazolinone systems. chem-soc.si Similarly, a Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrocyanic acid (HCN) yields an anilino-nitrile, which is a key intermediate for further synthesis. scispace.comgoogle.com
Functionalization at the benzyl moiety
The N-benzyl group provides another handle for synthetic modifications. A primary transformation is N-debenzylation, which removes the benzyl group to provide a secondary amine, opening up new avenues for N-substitution. An optimized N-debenzylation procedure for an anilido-ester derivative was achieved with high yields using a mixture of H₂O/AcOH. scispace.com
The aromatic ring of the benzyl group can also be functionalized. In one instance, a related benzylpiperidine derivative with a fluorine substituent on the benzonitrile (B105546) ring underwent nucleophilic aromatic substitution with cyclic secondary amines. nih.gov Furthermore, functional groups on the benzyl ring can be transformed. For example, a nitrile group on the benzyl ring can be reduced to a benzylamine using Red-Al reagent. nih.gov The benzyl group itself can be oxidized to a ketone functionality using reagents like chromium trioxide (CrO₃).
Table 2: Examples of Functionalization Reactions This interactive table details various derivatization reactions for the this compound scaffold and its analogues.
| Reaction Type | Reagents | Moiety | Product/Transformation | Reference |
|---|---|---|---|---|
| Reductive Cyanation | NaH-NaI, I₂ | Carbonyl | 2-Cyano-3-iodopiperidine derivative | ntu.edu.sg |
| Carbonyl Reduction | NaBH₄ | Carbonyl | Secondary alcohol | |
| N-Debenzylation | H₂O/AcOH, HCl | Benzyl | Secondary piperidine | scispace.com |
| Aromatic Substitution | K₂CO₃, DMSO | Benzyl | Tertiary amine from fluorobenzonitrile | nih.gov |
Formation of amide derivatives
The 1-benzylpiperidine scaffold is frequently incorporated into larger molecules through the formation of amide bonds. These reactions typically involve a piperidine amine derivative reacting with a carboxylic acid or its activated form. For example, various N-benzylpiperidin-4-yl acetamides have been synthesized via reductive amination followed by coupling reactions. mdpi.com In one specific case, N-(1-Benzylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide was prepared by reacting the corresponding piperidine amine with benzaldehyde (B42025) and sodium triacetoxyborohydride, followed by purification. mdpi.com
More complex amide derivatives have also been synthesized. The coupling of a piperidine derivative with a quinazoline (B50416) moiety using standard amide bond formation techniques, such as those involving EDC or DCC coupling agents, yields complex butanamide structures. smolecule.com Similarly, N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide is synthesized by reacting 1-benzyl-4-piperidinamine with 3-(2-pyrimidinylamino)propanoic acid, using coupling reagents to facilitate the amide bond formation. smolecule.com These syntheses highlight the utility of the benzylpiperidine unit as a key building block in the design of complex bioactive molecules. ptfarm.pl
Cyclization reactions to form fused heterocyclic systems (e.g., quinazolinone derivatives)
The 1-benzylpiperidine core can serve as a starting point for the construction of fused and spiro-heterocyclic systems, particularly those containing a quinazolinone ring. An environmentally friendly, catalyst-free spirocyclization has been reported in which 1-benzylpiperidin-4-one reacts with 2-aminocarbohydrazides in water at room temperature. chem-soc.si This reaction proceeds via a condensation-cyclization sequence to afford 3'-aminospiropiperidine-quinazolinones in excellent yields. chem-soc.si The products precipitate from the reaction mixture, simplifying purification. chem-soc.si
General strategies for quinazolinone synthesis often involve the cyclization of ortho-aminobenzamides or ortho-halobenzamides. nih.gov These methods can be adapted to incorporate the piperidine structure. For example, a transition-metal-free synthesis of quinazolin-4-ones has been developed using a Cs₂CO₃-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization in DMSO. nih.gov Such strategies can lead to the formation of complex structures like N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide, which features a piperidine ring linked to a quinazolinone system. smolecule.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-(Trifluoromethyl)benzyl)piperidin-2-one |
| (2S,3R)-1-Benzyl-3-iodopiperidine-2-carbonitrile |
| 2-(4-Benzylpiperidine-1-carbonyl)-5-fluoro-3-methylpyridine |
| 1-Benzylpiperidin-4-one |
| N-(1-Benzylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide |
| N-(1-Benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
| N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide |
| 3'-Aminospiropiperidine-quinazolinone |
| Sodium borohydride |
| Chromium trioxide |
| Dichloromethane |
| Acetic acid |
| Methanol |
| Acetone |
| Dimethyl sulfoxide (B87167) (DMSO) |
Biological Activity and Pharmacological Research of 1 Benzylpiperidin 2 One and Derivatives
Cholinesterase Inhibition Studies
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficiency in the neurotransmitter acetylcholine (B1216132). encyclopedia.pub A primary therapeutic strategy is to inhibit the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). encyclopedia.pubmdpi.com The N-benzylpiperidine moiety is recognized for its effective binding to the catalytic site of AChE, making its derivatives promising candidates for cholinesterase inhibitors. encyclopedia.pub
Derivatives of 1-benzylpiperidin-2-one have demonstrated a wide range of inhibitory activities against both AChE and BuChE. acgpubs.orgacgpubs.org Research has shown that modifications to the core structure significantly influence potency and selectivity.
For instance, a series of α,β-unsaturated carbonyl-based piperidinone derivatives showed varied inhibition of both enzymes. acgpubs.orgacgpubs.org The compound 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent AChE inhibitor in its series, with an IC50 value of 12.55 µM. acgpubs.orgacgpubs.org In the same series, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was the most effective against BuChE, with an IC50 of 17.28 µM, and it was the only derivative to act as a dual inhibitor of both enzymes. acgpubs.orgacgpubs.org Generally, substitutions at the para position of the benzylidene groups tended to improve potency compared to the unsubstituted analogue. acgpubs.org
In another study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated. nih.gov Structural modifications, such as adding a bulky moiety at the para position of the benzamide (B126) or an alkyl group on the benzamide nitrogen, dramatically increased AChE inhibitory activity. nih.gov The standout compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, proved to be an exceptionally potent AChE inhibitor with an IC50 of 0.56 nM and showed an 18,000-fold greater affinity for AChE over BuChE. nih.gov
Further research into benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives also yielded potent dual cholinesterase inhibitors. tandfonline.com Compounds designated 15b and 15j displayed submicromolar IC50 values for both AChE and BuChE. tandfonline.com Specifically, compound 15b had an IC50 of 0.39 µM for AChE and 0.66 µM for BuChE, while compound 15j showed IC50 values of 0.39 µM for AChE and 0.16 µM for BuChE. tandfonline.com
Additionally, a hybrid molecule, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5), was identified as a potent inhibitor of both cholinesterases, with an IC50 of 13 nM for AChE and 3.1 µM for BuChE. mdpi.com The design of N-benzyl piperidine (B6355638) derivatives as dual inhibitors of histone deacetylase (HDAC) and AChE also yielded compounds with AChE inhibitory activity in the low micromolar range. nih.gov
| Compound Derivative Type | Specific Compound Example | Target Enzyme | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|---|
| α,β-Unsaturated Piperidinone | 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM | acgpubs.orgacgpubs.org |
| α,β-Unsaturated Piperidinone | 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 µM | acgpubs.orgacgpubs.org |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | nih.gov |
| Benzylpiperidine-linked 1,3-Dimethylbenzimidazolinone (Compound 15b) | N/A | AChE | 0.39 µM | tandfonline.com |
| BuChE | 0.66 µM | |||
| Benzylpiperidine-linked 1,3-Dimethylbenzimidazolinone (Compound 15j) | N/A | AChE | 0.39 µM | tandfonline.com |
| BuChE | 0.16 µM | |||
| Polyfunctionalized Pyridine (B92270) | 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | 13 nM | mdpi.com |
| BuChE | 3.1 µM |
The development of cholinesterase inhibitors based on the this compound scaffold is a promising avenue for the symptomatic treatment of Alzheimer's disease (AD). encyclopedia.pubacgpubs.orgtandfonline.com By inhibiting AChE and BuChE, these compounds can increase the levels of acetylcholine in the brain, which is a key strategy for managing the cognitive deficits associated with AD. encyclopedia.pubmdpi.com
The potential of these derivatives extends beyond simple enzyme inhibition. Many neurodegenerative conditions have a complex pathology, suggesting that multi-target-directed ligands (MTDLs) could offer a more effective therapeutic approach. nih.govnih.govcsic.es Researchers are designing 1-benzylpiperidine (B1218667) derivatives that combine cholinesterase inhibition with other beneficial activities. For example, some N'-2-(4-Benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives have been shown to not only moderately inhibit both AChE and BuChE but also to effectively inhibit the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of AD. nih.gov
Similarly, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives demonstrated neuroprotective effects against oxidative damage and antioxidant activity in addition to their potent cholinesterase inhibition. tandfonline.com In vivo studies with these compounds in a mouse model confirmed their ability to ameliorate memory impairment. tandfonline.com Other research has focused on combining the N-benzylpiperidine moiety with other structures to create hybrids with multiple functions, such as cholinesterase inhibition, Aβ anti-aggregation properties, and the ability to cross the blood-brain barrier. nih.govrsc.org The compound 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione emerged from one such study as a potent BuChE inhibitor with significant Aβ anti-aggregation activity and positive effects on memory in animal models. nih.gov These multifunctional profiles suggest that 1-benzylpiperidine derivatives are promising lead structures for developing more effective treatments for AD and other neurodegenerative diseases. tandfonline.comnih.govrsc.org
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Sigma (σ) Receptor Ligand Research
Sigma (σ) receptors, particularly the σ1 subtype, are intracellular chaperone proteins implicated in a variety of cellular functions and are considered valuable targets for treating neurodegenerative disorders and pain. researchgate.netnih.gov Derivatives of 1-benzylpiperidine have been extensively studied as ligands for these receptors. researchgate.netresearchgate.netacs.org
Compounds based on the 1-benzylpiperidine structure have shown high, often nanomolar, affinity for σ1 receptors and varying degrees of selectivity over the σ2 subtype. researchgate.netacs.org The affinity and selectivity are highly dependent on the specific structural modifications of the derivative.
For example, a series of N-(1-benzylpiperidin-4-yl)phenylacetamides were found to be potent and selective σ1 receptor ligands. acs.org The 2-fluoro-substituted analogue in this series exhibited a Ki value of 3.56 nM for σ1 receptors and 667 nM for σ2 receptors, demonstrating high selectivity. acs.org
In another study, a series of polyfunctionalized pyridines linked to an N-benzylpiperidine motif were evaluated. mdpi.com The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5) showed a very high affinity for the human σ1 receptor (hσ1R) with a Ki of 1.45 nM and a 290-fold selectivity over the σ2 receptor. mdpi.com The length of the linker between the piperidine and pyridine rings was found to be a crucial determinant of σ1 receptor affinity. mdpi.com
Research on benzylpiperazine derivatives, which are structurally related to benzylpiperidines, also yielded high-affinity ligands. nih.govacs.org Compound 15 in this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a Ki of 1.6 nM for the σ1 receptor and a high selectivity ratio (Ki σ2/Ki σ1) of 886. nih.govacs.orgresearchgate.net Spirocyclic piperidines bearing a benzyl (B1604629) group on the nitrogen also showed very high σ1 receptor affinities (Ki = 0.59–1.4 nM) and high selectivity over σ2 receptors. mdpi.com
| Compound Derivative Type | Specific Compound Example | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Selectivity (σ2/σ1) | Source |
|---|---|---|---|---|---|
| N-(1-Benzylpiperidin-4-yl)phenylacetamide | 2-Fluoro-substituted analogue (Compound 11) | 3.56 nM | 667 nM | ~187 | acs.org |
| Polyfunctionalized Pyridine | Compound 5 | 1.45 nM | ~420.5 nM (calculated) | 290 | mdpi.com |
| Benzylpiperazine | Compound 15 | 1.6 nM | ~1417.6 nM (calculated) | 886 | nih.govacs.org |
| Spirocyclic Piperidine | Fluspidine (Fluoroethyl derivative 2) | 0.59 nM | 489-837 nM (range) | >800 | mdpi.com |
Sigma-1 (σ1) receptors are known to modulate nociceptive signaling, making σ1 receptor antagonists a promising target for the treatment of chronic and neuropathic pain. nih.govacs.org Several derivatives of 1-benzylpiperidine and related structures have been investigated for their potential analgesic effects.
In one study, a novel benzylpiperazine derivative, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), which was identified as a potent and selective σ1 receptor antagonist, was tested in preclinical pain models. nih.govacs.org This compound produced dose-dependent antinociceptive effects in an inflammatory pain model (formalin assay) and significant anti-allodynic effects in a neuropathic pain model (chronic constriction injury, CCI). nih.govacs.orgresearchgate.net Importantly, it did not produce sedation or impair motor coordination at therapeutic doses. nih.govresearchgate.net
Research into other small molecules targeting σ1 receptors has also identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as a promising agent for neuropathic pain. mdpi.com The high affinity of these compounds for the σ1 receptor underpins their potential for development as novel therapeutics for chronic pain conditions. nih.gov
The high affinity and selectivity of certain 1-benzylpiperidine derivatives for σ1 receptors make them excellent candidates for development as radiotracers for in vivo imaging techniques like PET and SPECT. acs.orgnih.gov These imaging tools allow for the visualization and quantification of σ1 receptor distribution and density in the brain and other tissues, which is valuable for studying neurological diseases and tumor biology. nih.govgoogle.com
Various ligands have been labeled with radioisotopes such as ¹⁸F, ¹¹C, and ⁹⁹ᵐTc. nih.govgoogle.comnih.gov For example, the nanomolar binding affinity and high selectivity of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives suggested their potential for development as radiotracers. acs.org Similarly, bipiperidinyl compounds with high affinity and selectivity for σ1 receptors have been radiolabeled with ¹⁸F or ¹¹C for use as PET probes. google.com
A derivative of 4-amino-N-benzylpiperidine was labeled with Technetium-99m ([[⁹⁹ᵐTc]N(PNP)Pip-DTC]⁺) for SPECT imaging of sigma receptors in tumors. nih.gov In another instance, a series of dual 5-HT₇/5-HT₂A receptor antagonists featuring a benzoylpiperidine structure were radiolabeled with ¹⁸F to assess their ability to cross the blood-brain barrier using PET imaging in primates. mdpi.com The development of spirocyclic piperidine derivatives, such as ¹⁸F-labeled fluspidine, has led to successful clinical trials using PET to visualize σ1 receptors in patients with major depressive disorder. mdpi.com These studies highlight the significant role of the benzylpiperidine scaffold in creating effective molecular imaging agents. nih.govmcmaster.ca
Dopamine (B1211576) Transporter (DAT) Modulation
Inhibition of dopamine reuptake
Derivatives of 1-benzylpiperidine have been a subject of significant research for their ability to modulate the dopamine transporter (DAT). ebi.ac.ukacs.org The primary function of DAT is the reuptake of dopamine from the synaptic cleft, which terminates the signal of this key neurotransmitter. By inhibiting this reuptake process, the concentration and duration of dopamine in the synapse are increased, enhancing its physiological activity. google.com
The N-benzylpiperidine scaffold is a crucial component in the design of potent and selective dopamine reuptake inhibitors. acs.org Structure-activity relationship (SAR) studies on various series of N-benzylpiperidine analogues have demonstrated that modifications to the benzyl and piperidine rings can significantly influence binding affinity and selectivity for the dopamine transporter over other monoamine transporters like the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). ebi.ac.ukbiomolther.org For instance, the introduction of electron-withdrawing groups on the N-benzyl ring has been shown to be advantageous for DAT binding. ebi.ac.uk Research has identified certain N-benzylpiperidine analogues with high affinity for the DAT and substantial selectivity over both SERT and NET. ebi.ac.uk The simple 2-benzylpiperidine (B184556) structure itself is a less potent dopamine reuptake inhibitor compared to its more complex analogue, methylphenidate. wikipedia.org However, derivatives of 2-benzylpiperidine, such as the cathinone-like α-keto-2-benzylpiperidine, have been found to be much more potent DAT inhibitors. wikipedia.org
Table 1: Dopamine Transporter (DAT) Inhibition by select Piperidine Derivatives
| Compound Class | Key Structural Feature | DAT Inhibition Potency | Selectivity | Reference |
|---|---|---|---|---|
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analogues | Electron-withdrawing groups on N-benzyl ring | High (IC₅₀ = 16.4-17.2 nM for potent analogues) | High vs. SERT (up to 112-fold) | acs.org |
| N-Benzylpiperidine Carboxamides | Diphenylacetyl substitution | High | Selective for DAT over SERT/NET | biomolther.org |
| Piperidine-3-carboxylic acid esters | 3-n-propyl derivative | High (Binding affinity of 3 nM) | 29-fold more potent than cocaine in uptake inhibition | nih.gov |
| 2-Benzylpiperidine | Basic scaffold | Low (IC₅₀ = 3,780-8,800 nM) | Low | wikipedia.org |
Relevance in pharmacotherapy for substance addiction
The development of dopamine reuptake inhibitors is highly relevant for creating treatments for substance addiction, particularly cocaine abuse. google.comwikipedia.org Cocaine exerts its powerful reinforcing effects by blocking the dopamine transporter, leading to a surge of dopamine in the brain's reward pathways. google.com Medications that can modulate DAT activity are therefore considered promising candidates for addiction therapy. google.comnih.gov
Piperidine derivatives that inhibit dopamine reuptake are being explored as potential therapeutics. google.comnih.gov The goal is to develop compounds that can occupy the DAT, potentially reducing the effects of cocaine, without having the same abuse potential. google.comnih.gov For example, 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine was developed as a potent dopamine reuptake inhibitor for this purpose. wikipedia.org The discovery that certain piperidine derivatives, which are structurally simpler than cocaine, have high affinity for the DAT but lack the locomotor-stimulating effects seen with cocaine, suggests they could be valuable leads for new addiction medications. nih.gov The development of these novel N-benzylpiperidine and related analogues, which are potent and selective for the DAT, may offer useful potential in creating pharmacotherapies for conditions like cocaine abuse. acs.org
Antiviral Activity Research
Inhibition of Influenza A virus, specifically H1N1 subtype
The piperidine scaffold, including N-benzylpiperidine derivatives, has been identified as a promising starting point for the development of novel antiviral agents against the Influenza A virus, specifically the H1N1 subtype. mdpi.comcsic.esnih.gov Influenza remains a significant global health threat, and the emergence of drug-resistant strains necessitates the search for new inhibitors. asm.org In vitro studies have demonstrated that certain N-substituted piperidine derivatives are effective against the influenza A/Swine/Iowa/30 (H1N1) virus. nih.gov For instance, a class of N-benzyl-4,4-disubstituted piperidines has been identified as specific inhibitors of the H1N1 subtype. csic.es Further research into various piperidine derivatives has shown that some compounds exhibit potent antiviral activity against H1N1 strains, including oseltamivir-resistant variants. nih.gov
Table 2: Antiviral Activity of Piperidine Derivatives against Influenza A (H1N1)
| Compound Class | Virus Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| N-benzyl-4,4-disubstituted piperidines | H1N1 (A/PR/8/34) | EC₅₀ | 1.9 µmol/L | explorationpub.com |
| Acylated 4-aminopiperidines | H1N1 (A/PR/8/34) | % Inhibition | ~100% at 12.5 µM | nih.gov |
| Fluorinated piperidine derivatives | Influenza A/H1N1 | Efficacy | Comparable to Oseltamivir | nih.gov |
| Oleanonic acid polyamine derivatives | H1N1 (A/Puerto Rico/8/34) | IC₅₀ | 12-21 µM for lead compounds | mdpi.com |
Mechanism of hemagglutinin (HA)-mediated membrane fusion inhibition
The antiviral action of these piperidine derivatives is primarily attributed to the inhibition of the influenza virus hemagglutinin (HA) protein. csic.esexplorationpub.com HA is a critical glycoprotein (B1211001) on the surface of the virus responsible for binding to host cells and, crucially, for mediating the fusion of the viral envelope with the host cell's endosomal membrane. asm.org This fusion process, which is triggered by the acidic environment of the endosome, is essential for releasing the viral genetic material into the cell to initiate replication. csic.es
Mechanistic studies have revealed that these piperidine-based inhibitors act by preventing the low pH-induced conformational change in HA that is necessary for membrane fusion. csic.es Computational and resistance studies have identified a novel binding site for N-benzyl-4,4-disubstituted piperidines located at the bottom of the HA2 stem, near the fusion peptide. csic.es The binding of the inhibitor to this highly conserved pocket is thought to stabilize the pre-fusion state of the HA protein, thus blocking the fusion process. csic.esexplorationpub.com This mechanism, targeting a conserved region, suggests the potential for developing broad-spectrum influenza inhibitors. csic.es
Anticancer and Anti-inflammatory Properties (of quinazolinone and piperidine derivatives)
While specific data on this compound is limited, the broader, structurally related classes of quinazolinone and piperidine derivatives are well-established for their significant anticancer and anti-inflammatory activities. ekb.egscholarsresearchlibrary.comontosight.ai
The quinazoline (B50416) scaffold is a core component of numerous compounds with a wide array of pharmacological effects, including potent anticancer properties. ekb.egnih.govnih.gov Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, function by inhibiting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is over-activated in many cancers. nih.gov The anticancer mechanisms of quinazoline derivatives are diverse and can also involve the inhibition of other key cellular targets like PARP-1 and the induction of apoptosis. ekb.egnih.gov The combination of a quinazolinone core with a piperidine moiety has been explored to create novel anticancer agents. nih.gov
Similarly, the piperidine ring is a prevalent feature in many pharmacologically active compounds, including those with anti-inflammatory properties. mdpi.comtandfonline.com Quinazolinone derivatives have also been extensively investigated as anti-inflammatory agents. dnu.dp.uaptfarm.pl Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. ptfarm.plekb.eg Docking studies have shown that these compounds can bind effectively to the COX-2 enzyme. ekb.eg The synthesis of novel spiro-piperidine quinazolinone derivatives has yielded compounds with notable anti-inflammatory and antibacterial activities. tandfonline.com
Neuropharmacological Investigations
Derivatives of 1-benzylpiperidine have demonstrated significant interactions with the central nervous system, showing potential as modulators of neurotransmitter systems, treatments for neurological disorders, and as analgesic agents.
Research has extensively documented the ability of 1-benzylpiperidine derivatives to interact with and modulate various neurotransmitter systems. A primary focus has been on the cholinergic system, where many derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. semanticscholar.orgnih.gov By inhibiting these enzymes, these compounds increase the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic signaling. smolecule.com This mechanism is a key strategy in the management of cognitive decline associated with neurodegenerative diseases.
For instance, a series of benzylpiperidine-derived hydrazones were evaluated for their dual inhibitory activity against both monoamine oxidases (MAOs) and AChE. researchgate.net Compound 8 from this series showed potent AChE inhibition with an IC50 value of 0.064 ± 0.001 μM, which was comparable to the standard drug donepezil (B133215). researchgate.net Another compound, 5 , was a potent inhibitor of both MAO-A and MAO-B. researchgate.net Similarly, a study on 4,5-dimethoxy-2-nitrobenzohydrazides and 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives reported modest AChE/BuChE inhibitions for compounds 4d , 9a , and 9c . semanticscholar.org
Beyond the cholinergic system, derivatives have shown affinity for sigma receptors (σR), which are implicated in the modulation of neurotransmitter release and neuroprotection. Specifically, certain derivatives have demonstrated high selectivity for sigma-1 receptors (σ1R). acs.org For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15 ) exhibited a high affinity for σ1R with a Ki value of 1.6 nM and significant selectivity over the σ2R subtype. acs.org Another compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5 ), also showed high σ1R affinity (Ki = 1.45 nM). mdpi.com
The N-benzylpiperidine motif has also been identified as a key pharmacophoric group for antagonism at α7 nicotinic acetylcholine receptors (nAChRs). nih.gov Compounds 13 , 26 , and 38 displayed submicromolar IC50 values on these receptors, acting as negative allosteric modulators. nih.gov Furthermore, some piperidine derivatives are thought to target CNS receptors like NMDA receptors. vulcanchem.com The modulation of these various neurotransmitter systems underscores the potential of 1-benzylpiperidine derivatives to influence a range of neurological functions. evitachem.com
The multifaceted modulation of neurotransmitter systems by 1-benzylpiperidine derivatives has positioned them as promising candidates for the treatment of various neurological disorders, most notably Alzheimer's disease (AD). neurology.orgencyclopedia.pub The strategy of developing multi-target directed ligands (MTDL) from this scaffold aims to address the complex pathology of AD by simultaneously modulating different targets. researchgate.netneurology.org
The inhibition of acetylcholinesterase is a primary mechanism through which these compounds are investigated for AD treatment. Derivatives such as N-(1-benzylpiperidin-4-yl)quinazolin-4-amines have demonstrated significant AChE inhibition. In addition to enzyme inhibition, certain benzylpiperidine derivatives, like compounds 5h and 5k , have been shown to possess anti-amyloidogenic properties. neurology.org They can prevent the aggregation of β-sheet structures and the formation of amyloid fibrils, which are hallmarks of AD. neurology.org These compounds were also found to inhibit AChE-mediated Aβ fibrillogenesis. neurology.org
The neuroprotective effects of these derivatives have also been a subject of study. Compounds have been shown to protect neuronal cells (SH-SY5Y) from Aβ- and H2O2-mediated cell death and oxidative injury by inhibiting the generation of reactive oxygen species (ROS). neurology.org Some derivatives also exhibit antioxidant properties, which can help mitigate the neuronal damage caused by free radicals in AD. semanticscholar.org
Beyond Alzheimer's, the interaction of these compounds with sigma receptors suggests potential applications in other neuropsychiatric disorders. The development of selective sigma receptor ligands could lead to targeted therapies for various central nervous system conditions.
Derivatives of 1-benzylpiperidine have been investigated for their pain-relieving properties, demonstrating both analgesic and antinociceptive effects in various preclinical models. researchgate.netontosight.ai A significant portion of this research has focused on their interaction with sigma-1 receptors (σ1R), which are known to modulate nociceptive signaling. acs.orgresearchgate.net
Selective σ1R antagonists developed from the benzylpiperazine scaffold have shown promise in treating pain. acs.org For example, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) produced dose-dependent antinociception in a mouse formalin assay of inflammatory pain and anti-allodynic effects in a chronic nerve constriction injury model of neuropathic pain. acs.orgresearchgate.net Importantly, this compound did not produce sedation or impair locomotor responses at effective doses, suggesting a specific analgesic mechanism. researchgate.net
The antinociceptive effects are thought to be mediated by the antagonism of σ1R. acs.orgresearchgate.net This was supported by the fact that the co-administration of a σ1R agonist could abolish the antinociceptive effect of the antagonist. acs.org The formalin test, which has an early neurogenic phase and a later inflammatory phase, has been used to evaluate these compounds, with some showing efficacy in both phases. researchgate.net
Other research has explored the antinociceptive effects of piperidinone derivatives through their action on the κ-opioid receptor (KOR). jst.go.jp A lead compound, 4-dimethylamino-1-pentanoylpiperidine (3a ), was identified to have an antinociceptive effect mediated through the KOR. jst.go.jp Structure-activity relationship studies indicated that the distance between the amide and tertiary amine groups was crucial for this activity. jst.go.jp
Potential for the treatment of neurological disorders
General Enzyme Inhibition Studies
The inhibitory activity of 1-benzylpiperidine derivatives extends beyond the cholinesterases involved in neurotransmission. Researchers have explored their potential to inhibit a range of other enzymes implicated in various physiological and pathological processes.
One notable area of investigation is the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unimi.itnih.gov MAGL inhibitors are considered potential therapeutic agents for their anti-inflammatory, anti-nociceptive, and anti-cancer properties. unimi.it A series of benzylpiperidine-based compounds were developed as reversible MAGL inhibitors. unimi.itnih.gov Compound 13 from one such series was identified as a potent and selective MAGL inhibitor with an IC50 value of 2.0 nM on the isolated enzyme. nih.gov Another study identified compounds 28 and 29 as potent and selective MAGL inhibitors. unimi.it
In addition to MAGL, these derivatives have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize monoamine neurotransmitters. researchgate.net As previously mentioned, benzylpiperidine-derived hydrazones have been synthesized as dual inhibitors of both MAOs and AChE. researchgate.net Compound 5 from this series was the most potent inhibitor of MAO-A (IC50 = 0.26 ± 0.01 μM) and MAO-B (IC50 = 0.116 ± 0.005 μM). researchgate.net
Furthermore, some derivatives have been investigated as inhibitors of dihydroorotase (DHOase), an enzyme involved in pyrimidine (B1678525) biosynthesis. mdpi.com 1-benzylpiperidin-4-ol derivatives have been identified as inhibitors of type I DHOases from bacteria such as Staphylococcus aureus. mdpi.com
The table below summarizes the inhibitory activities of selected 1-benzylpiperidine derivatives against various enzymes.
| Compound | Target Enzyme | IC50 / Ki | Source |
| Compound 8 | Acetylcholinesterase (AChE) | IC50 = 0.064 ± 0.001 μM | researchgate.net |
| Compound 5 | Monoamine Oxidase-A (MAO-A) | IC50 = 0.26 ± 0.01 μM | researchgate.net |
| Compound 5 | Monoamine Oxidase-B (MAO-B) | IC50 = 0.116 ± 0.005 μM | researchgate.net |
| Compound 15 | Sigma-1 Receptor (σ1R) | Ki = 1.6 nM | acs.org |
| Compound 13 | Monoacylglycerol Lipase (MAGL) | IC50 = 2.0 nM | nih.gov |
| Compound 28 | Monoacylglycerol Lipase (MAGL) | Potent inhibitor | unimi.it |
| Compound 29 | Monoacylglycerol Lipase (MAGL) | Potent inhibitor | unimi.it |
DNA Interaction Studies (e.g., binding modes, DNA melting)
While the primary focus of research on this compound derivatives has been on their interactions with protein targets, some computational studies have explored their potential to interact with DNA. These in silico molecular docking studies provide insights into the possible binding modes and energies of these compounds with DNA, suggesting another facet of their biological activity.
One such study investigated (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one derivatives. tandfonline.com Molecular docking simulations were performed to understand the interaction of these compounds with DNA. The results indicated that the designed compound, BIMBP , could bind to the DNA duplex. The binding energy for the interaction between BIMBP and a DNA duplex (PDB ID: 1BNA) was calculated to be -7.03 kcal/mol. The binding was characterized by the formation of a hydrogen bond between the oxygen atom of the piperidin-4-one moiety and the deoxyguanosine residue (DG10) with a bond length of 2.91 Å. Additionally, pi-alkyl interactions were observed between the indole (B1671886) and benzyl groups of the compound and the DNA bases. tandfonline.com
These computational findings suggest that 1-benzylpiperidine derivatives, particularly those with extended aromatic systems, may have the potential to interact with DNA. However, it is crucial to note that these are predictive studies, and experimental validation, such as through DNA melting temperature (Tm) analysis or spectroscopic titration, would be necessary to confirm these interactions and elucidate their biological significance.
Anticonvulsant Activity
A number of studies have explored the anticonvulsant properties of derivatives based on the this compound and related piperidine scaffolds. smolecule.comontosight.ai These investigations have utilized standard preclinical models of epilepsy to assess the efficacy of these compounds in suppressing seizures.
One study highlighted that certain 1-acyl-2-pyrrolidinone derivatives, which share a lactam ring structure with this compound, demonstrated anticonvulsant effects against picrotoxin-induced seizures. nih.gov Specifically, 1-decanoyl-2-pyrrolidinone (7 ) and 1-dodecanoyl-2-pyrrolidinone (8 ) were found to be highly active. nih.gov
More directly related, a derivative of 1-(pyrid-3-ylsulfonamido)-2-nitroethylenes, compound 17 (BM-401), which can be considered a bioisostere of related anticonvulsant structures, was effective in the maximal electroshock seizure (MES) test with an ED50 of 8.25 mg/kg. acs.org Its anticonvulsant profile was similar to that of the established drug phenytoin, being active in the MES test but inactive against seizures induced by several chemical convulsants. acs.org
The structure-activity relationship analyses from these and other studies suggest that the piperidine or related heterocyclic core, combined with appropriate substituents, is a key determinant of the observed anticonvulsant activity. researchgate.net These findings support the continued exploration of 1-benzylpiperidine derivatives as potential leads for the development of new antiepileptic drugs. smolecule.com
Antimicrobial and Antioxidant Properties
The modification of the this compound scaffold has yielded a variety of derivatives that have been investigated for their potential as both antimicrobial and antioxidant agents. Research indicates that specific structural alterations can impart significant biological activity, leading to compounds with promising profiles in combating microbial growth and oxidative stress.
Antimicrobial Research Findings
Derivatives of the N-benzylpiperidone core structure have demonstrated a notable spectrum of antimicrobial activities. Studies have explored their efficacy against a range of bacterial and fungal pathogens. For instance, a series of new N-benzyl piperidine-4-one derivatives, synthesized through the condensation with reagents like hydroxylamine (B1172632) hydrochloride and thiosemicarbazide, showed very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.netscholarscentral.com Further investigations into related structures have quantified this potential. One study identified that thiosemicarbazone derivatives of piperidin-4-one exhibited significant antifungal activity when compared to the parent piperidin-4-one, suggesting the thiosemicarbazone moiety enhances this effect. biomedpharmajournal.org
In a study focused on antimycobacterial agents, derivatives of N-benzyl piperidin-4-one were tested against Mycobacterium tuberculosis. Three compounds in particular showed high inhibitory activity at a concentration of 6.25 µg/ml. researchgate.net Similarly, other research on 3-benzyl-2,6-diarylpiperidine-4-ones revealed that some of these compounds had remarkable activity against selected bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values as low as 50 μg/mL. researchgate.net It was noted that, in general, the compounds tended to exhibit better antifungal than antibacterial activity. researchgate.net The introduction of a benzyl group to the piperidin-4-one ring has been shown to produce broad-spectrum activity against various microorganisms. sci-hub.se
Table 1: Antimicrobial Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Test Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-benzyl piperidine-4-one derivatives | Escherichia coli | Potency | Potent Activity | researchgate.net |
| N-benzyl piperidine-4-one derivatives | Aspergillus niger | Potency | Potent Activity | researchgate.net |
| 5-hydroxy-3-phenyl-4-aza-2-thiabicyclo[3.3.1]none-3-ene | Mycobacterium tuberculosis H37Rv | % Inhibition @ 6.25 µg/ml | 97% | researchgate.net |
| 4-hydroxy-4-methyl-6-pentyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv | % Inhibition @ 6.25 µg/ml | 77% | researchgate.net |
| 4-ethyl-4-hydroxy-2-phenyl-5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv | % Inhibition @ 6.25 µg/ml | 76% | researchgate.net |
| 2,6-diaryl-3-methyl-4-piperidone derivatives | Staphylococcus aureus | MIC (µg/mL) | 10-25 | biomedpharmajournal.org |
| 2,6-diaryl-3-methyl-4-piperidone derivatives | Bacillus subtilis | MIC (µg/mL) | 10-25 | biomedpharmajournal.org |
| Thiosemicarbazone derivatives of piperidin-4-one | Candida albicans | MIC (µg/mL) | 5-8 | biomedpharmajournal.org |
| 3-benzyl-2,6-diarylpiperidine-4-ones | Various bacteria & fungi | MIC (µg/mL) | As low as 50 | researchgate.net |
Antioxidant Research Findings
The piperidone scaffold has also been a foundation for developing compounds with significant antioxidant properties. The ability of these molecules to scavenge free radicals is a key area of pharmacological research. Various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity), have been employed to evaluate these properties.
For example, a study involving derivatives of 1-(1-benzylpiperidin-4-yl)ethan-1-one demonstrated that several compounds exhibited potent antioxidant effects in the ORAC assay. nih.govinventi.inresearchgate.net Six derivatives, in particular, showed over 30% antioxidant activity, with some performing at levels comparable or superior to standard antioxidants like ascorbic acid, resveratrol, and trolox. nih.govinventi.in
Another investigation focused on a novel derivative, N′-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide (BPFC). This compound was assessed using DPPH, ABTS, and H₂O₂ (hydrogen peroxide) radical scavenging assays and demonstrated outstanding antioxidant activity.
The evaluation of N-benzylpiperidone derivatives by DPPH radical scavenging activity has shown that their antioxidant potency can be superior to that of standard drugs. sci-hub.se This suggests that the N-benzylpiperidone structure is a promising framework for the development of effective antioxidant agents.
Table 2: Antioxidant Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Assay | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives (4a, 4d, 4e, 4f, 4g, 9b) | ORAC | % Antioxidant Activity | >30% | nih.govinventi.in |
| N-benzylpiperidone derivative (Compound 3) | DPPH | Radical Scavenging | Superior to standard | sci-hub.se |
| N-benzylpiperidone derivative (Compound 4) | DPPH | Radical Scavenging | Moderate activity | sci-hub.se |
| N′-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide (BPFC) | DPPH | Potency | Outstanding Activity | |
| N′-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide (BPFC) | ABTS | Potency | Outstanding Activity | |
| N′-(1-benzylpiperidin-4-ylidene)furan-2-carbohydrazide (BPFC) | H₂O₂ | Potency | Outstanding Activity |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Structural Modifications on Biological Activity
The biological activity of 1-Benzylpiperidin-2-one analogs is highly sensitive to structural changes. Researchers have systematically altered different parts of the molecule to understand how these modifications influence its interactions with biological targets.
Effects of linker length between key moieties
The length of the linker connecting the 1-benzylpiperidine (B1218667) moiety to other parts of a molecule plays a critical role in determining biological activity. Studies on various derivatives have shown that even small changes in the linker length can significantly impact potency and selectivity.
For instance, in a series of compounds designed as sigma-1 receptor (σ1R) ligands, increasing the linker length between the 1-benzylpiperidine group and a pyridine (B92270) ring from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a notable increase in affinity for the hσ1R. mdpi.com The optimal linker length was found to be a propylamino group (n=3), which exhibited the highest affinity. mdpi.com
Similarly, in another study focusing on multitarget-directed ligands, compounds with a linker length of n=1 between the benzylpiperidine and a central dihydropyrimidine (B8664642) nitrogen atom consistently showed better activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors compared to their analogs with no linker (n=0). mdpi.com This suggests that a certain distance between these key structural components is necessary for optimal interaction with the enzymes' active sites. mdpi.com
The table below summarizes the effect of linker length on the σ1R affinity of some 1-benzylpiperidine derivatives.
| Compound | Linker (n) | hσ1R Affinity (Ki, nM) |
| 1 | 0 | 29.2 |
| 2 | 2 | 7.57 |
| 3 | 3 | 2.97 |
| 4 | 4 | 3.97 |
Data sourced from a study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles. mdpi.com
Influence of substitutions on aromatic rings (e.g., phenylacetamide)
Substitutions on the aromatic rings of this compound analogs, such as the phenyl ring of a phenylacetamide moiety, have a significant impact on their biological activity. The nature and position of these substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding to target proteins.
In the development of dopamine (B1211576) transporter (DAT) inhibitors, modifications to the N-benzyl group of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have been extensively studied. nih.gov Introducing various 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents on the phenyl ring of the benzyl (B1604629) moiety led to the identification of potent compounds. nih.gov Notably, a vinyl substitution at the 4'-position resulted in the most potent compound in the series. nih.gov
Furthermore, the replacement of the phenyl ring with isomeric α- and β-naphthyl groups has also been explored, demonstrating that the aromatic system itself is a key determinant of activity. nih.gov In a different series of compounds, the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group was found to be beneficial for binding to the DAT. ebi.ac.uk
Role of specific functional groups (e.g., amide, amino, ester, trifluoromethoxy, dimethoxyphenyl)
Amide and Amino Groups: These groups are often involved in hydrogen bonding interactions with receptor sites. In a series of opioid ligands, N-phenyl-N-(piperidin-2-yl)propionamide analogues showed moderate to good binding affinities, highlighting the importance of the amide linkage. researchgate.net The amino group is also a key feature in many biologically active compounds, contributing to their ability to form ionic bonds and act as hydrogen bond donors. ashp.org
Ester Groups: The ester functional group can influence a molecule's solubility and its ability to be metabolized by esterases. Its presence can be a key factor in the design of prodrugs.
Trifluoromethoxy and Dimethoxyphenyl Groups: The introduction of a trifluoromethoxy group can enhance bioactivity. In a study of donepezil-based analogs, the presence of a dimethoxy substitution on the indanone moiety was found to be important for potent acetylcholinesterase inhibition.
The following table provides examples of how different functional groups affect the activity of 1-benzylpiperidine derivatives.
| Functional Group | Role in Biological Activity | Example Compound Series |
| Amide | Forms hydrogen bonds with target receptors. researchgate.net | N-phenyl-N-(piperidin-2-yl)propionamide derivatives researchgate.net |
| Amino | Participates in ionic bonding and hydrogen bonding. ashp.org | 3-(Benzylamino)piperidin-2-one |
| Trifluoromethoxy | Can enhance overall bioactivity. | Analogs with trifluoromethylpyridinylthio groups |
| Dimethoxyphenyl | Important for potent enzyme inhibition. | Donepezil-based acetylcholinesterase inhibitors |
Positional effects of substituents on activity and selectivity
The position of substituents on the aromatic rings of this compound analogs can dramatically affect their activity and selectivity. Ortho, meta, and para substitutions can lead to different steric and electronic environments, which in turn influence how the molecule interacts with its biological target.
For instance, in a series of 1,4,4-trisubstituted piperidines, changing a fluorine substituent from the 4-position to the 2- or 3-position on a phenyl ring did not significantly affect antiviral activity or toxicity. nih.gov However, a 3,4-difluoro substitution resulted in higher cytotoxicity. nih.gov This highlights the sensitive nature of positional isomerization.
In another study on dopamine transporter inhibitors, the introduction of polar substituents at the 3'- and 4'-positions of the N-benzyl moiety was investigated, indicating that the position of these groups is a key factor in modulating activity. nih.gov Research on quinoline (B57606) derivatives has also shown that the electronic features of substituents and their positions on an aryl group play important roles in acetylcholinesterase inhibitory activity. arabjchem.org For example, derivatives with 2,3-dichloro substitutions on the aromatic ring displayed greater AChE inhibition than those with other substitution patterns. arabjchem.org
Effects of electron-withdrawing and electron-donating groups
The electronic properties of substituents, whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), are a major determinant of the biological activity of this compound analogs. studypug.comscribd.com These groups can influence the reactivity of the molecule and its ability to interact with biological targets by altering electron density. studypug.comscribd.com
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens can decrease the electron density of the aromatic ring. studypug.com In some cases, the presence of an EWG is beneficial for activity. For example, in a series of dopamine transporter inhibitors, an EWG at the C(4)-position of the N-benzyl group was found to enhance binding affinity. ebi.ac.uk Similarly, for certain anticancer agents based on a naphthalene-1,4-dione scaffold, an EWG such as a halogen at the C3 position promoted cytotoxicity. rsc.org
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH2), and alkyl groups can increase the electron density of the aromatic ring. studypug.com These groups can make the ring more nucleophilic and prone to certain reactions. youtube.com The introduction of a lipophilic, electron-donating environment at the C-5 position of a pyridazine (B1198779) ring was found to be favorable for acetylcholinesterase inhibitory activity in one study. nih.gov
Stereochemical Influence on Activity
Stereochemistry plays a crucial role in the biological activity of this compound and its derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its ability to bind to a specific biological target, as enzymes and receptors are often chiral themselves.
For example, in the case of 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide, the (R)-stereochemistry at the 3-position of the piperidine (B6355638) ring is critical for its biological interactions. vulcanchem.com This specific configuration governs the molecule's spatial orientation and its affinity for receptors. vulcanchem.com The (R)-stereoisomer has been shown to be more potent at certain receptors compared to its (S)-counterpart, highlighting the importance of chirality in target engagement. vulcanchem.com
Similarly, for 6-Benzylpiperidine-2,4-dione, the presence of a chiral center at position 6 gives rise to two enantiomers, (R) and (S). The specific stereochemical configuration has been noted to significantly affect the compound's biological activity and pharmacological properties.
This demonstrates that the precise stereochemical arrangement is a key factor that must be considered in the design and synthesis of new, more potent, and selective analogs of this compound.
Conformation and Orientation of Bulky Substituents
The piperidine ring, a core component of this compound, typically adopts a chair conformation, which is the most stable arrangement to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. General principles of conformational analysis dictate that bulky substituents preferentially occupy the equatorial position to avoid steric hindrance. libretexts.orglibretexts.org This is due to the presence of unfavorable 1,3-diaxial interactions that occur when a bulky group is in the axial position, "bumping" into other axial hydrogens. libretexts.orgwvu.edu The stability of a conformer increases when more or bulkier groups are in the equatorial orientation. libretexts.orgwvu.edu
Diastereoselectivity and Enantioselectivity in Biological Interactions
The synthesis of substituted piperidinones often creates one or more chiral centers, leading to the possibility of different stereoisomers (enantiomers and diastereomers). The specific stereochemistry of a molecule can have a profound impact on its biological activity, as biological macromolecules like enzymes and receptors are themselves chiral.
The stereoselective synthesis of piperidine derivatives is an active area of research, with various methods developed to control the three-dimensional arrangement of atoms. mdpi.com These include the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction, and organocatalytic asymmetric hydrogenation, which can produce compounds with high enantioselectivity. smolecule.com For example, the stereoselective hydrogenation of unsaturated piperidinones has been used to produce cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com The diastereoselectivity of such reactions is often determined using techniques like NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis. nih.gov
The biological implications of stereoselectivity are significant. Different enantiomers or diastereomers of a drug can have different affinities for their target, different types of activity (e.g., agonist vs. antagonist), or be metabolized differently. For example, in the study of isoxazolidine (B1194047) derivatives, it was found that the biological activity against Advanced Glycation End Product (AGEs) formation was significantly affected by the stereochemistry of the cycloadducts, with the trans-isomer being preferred. chim.it This highlights the importance of controlling and characterizing the stereochemistry of this compound derivatives to ensure optimal biological interactions.
Computational Approaches in SAR Studies
Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into ligand-target interactions and guiding the design of more potent and selective molecules. Various computational methods have been applied to study this compound and its analogues.
Molecular Docking Analyses for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been extensively used to study the interactions of N-benzylpiperidine derivatives with various targets, most notably acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. isfcppharmaspire.comresearchgate.net
In these studies, the N-benzylpiperidine scaffold, a key feature of donepezil (B133215), is often used as a basis for designing new inhibitors. isfcppharmaspire.comresearchgate.net Docking analyses have revealed that derivatives of 1-benzylpiperidine can fit into the binding pocket of AChE, forming key interactions with amino acid residues. For example, studies have shown that the benzyl ring can engage in π-π stacking interactions with tryptophan (Trp86) residues, while the piperidine nitrogen can form cation-π interactions. nih.gov The binding affinity is often reported as a docking score in kcal/mol, with more negative values indicating a stronger predicted interaction. isfcppharmaspire.comresearchgate.netmdpi.com
| Derivative/Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| B24 | AChE | -11.4 | Trp86, Tyr341, Ser293 | isfcppharmaspire.comresearchgate.net |
| A24 | AChE | -11.0 | Trp86, Tyr341, Ser293 | isfcppharmaspire.comresearchgate.net |
| B8 | AChE | -11.1 | Trp86, Tyr341, Ser293 | isfcppharmaspire.comresearchgate.net |
| Donepezil (Standard) | AChE | -10.6 | - | isfcppharmaspire.comresearchgate.net |
| Compound 5k | AChE | - | Binds to catalytic and peripheral sites | ebi.ac.uk |
| Compound 1 | Sigma-1 Receptor | - | - | nih.gov |
| Compound M1 | AChE | -12.6 | Trp86, Trp286 | mdpi.com |
| Compound M2 | AChE | -13.0 | Trp86, Trp286 | mdpi.com |
| Compound M6 | AChE | -12.4 | Trp86, Trp286 | mdpi.com |
| Compound 5 | Sigma-2 Receptor | -7.9 | - | mdpi.com |
| Compound 6 | Sigma-2 Receptor | -8.1 | - | mdpi.com |
| Compound 9 | Sigma-2 Receptor | -8.2 | - | mdpi.com |
| Compound 11 | Sigma-2 Receptor | -8.4 | - | mdpi.com |
| Compound 12 | Sigma-2 Receptor | -7.8 | - | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are important for activity.
Several QSAR studies have been performed on N-benzylpiperidine derivatives, particularly in the context of AChE inhibition. tandfonline.comtandfonline.com These studies have employed various statistical methods, such as Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA), to develop predictive models. tandfonline.com The models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
Key findings from QSAR studies on N-benzylpiperidine derivatives include:
2D-QSAR: A study on substituted 5-phenyl-1,3,4-oxadiazole and N-benzylpiperidine analogs found that molecular descriptors such as polar surface area, dipole moment, and molecular weight are key properties governing AChE inhibition. mdpi.com
3D-QSAR (CoMFA): Comparative Molecular Field Analysis (CoMFA) studies have indicated a strong correlation between the inhibitory activity of N-benzylpiperidines and the steric and electronic factors that modulate their biochemical activity. tandfonline.com One such study successfully docked 82 N-benzylpiperidine derivatives into the crystal structure of mouse AChE and used this alignment to build a robust CoMFA model. nih.gov
Impact of Substitution: QSAR analyses have suggested that for some inhibitor series, substitution on an indanone ring connected to the benzylpiperidine moiety can enhance inhibition potency more effectively than substitution on the benzyl ring itself. tandfonline.com
| QSAR Model Type | Key Descriptors/Factors | Target | Key Findings | Reference |
| 2D-QSAR (MLR) | Polar Surface Area, Dipole Moment, Molecular Weight | AChE | These descriptors are key for governing inhibitory activity. | mdpi.com |
| 3D-QSAR (CoMFA) | Steric and Electronic Fields | AChE | Strong correlation between these factors and inhibitory activity. | tandfonline.com |
| 3D-QSAR (CoMFA) | Natural alignment from docking | AChE | The model could be extended to predict activity data measured under different conditions. | nih.gov |
| QSAR | Dipole moment, HOMO energy, pi-orbital wave function coefficient | AChE | Inhibition potency can be better enhanced by substitution on the indanone ring. | acs.org |
This table is interactive. Click on the headers to sort the data.
In Silico Predictions of Binding Modes and Affinity
In silico methods, particularly molecular docking, provide detailed predictions of how a ligand binds to its target protein. These predictions are crucial for understanding the mechanism of action and for designing new analogues with improved binding affinity.
For N-benzylpiperidine derivatives targeting AChE, docking studies have consistently shown that the benzylpiperidine moiety fits into a specific binding pocket. isfcppharmaspire.comresearchgate.net The binding mode often mimics that of known inhibitors like donepezil. nih.gov For example, a study on 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives showed that the compounds behaved similarly to donepezil in the AChE binding pocket, with important interactions involving residues like Trp86, Tyr341, and Ser293. isfcppharmaspire.comresearchgate.net
The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is a key output of these simulations. A more negative binding energy suggests a more favorable interaction. In one study, newly designed molecules (M1, M2, and M6) showed higher predicted binding affinities for AChE (-12.6, -13.0, and -12.4 kcal/mol, respectively) than the standard inhibitor donepezil (-10.8 kcal/mol). mdpi.com These in silico predictions are invaluable for prioritizing which novel compounds should be synthesized and tested experimentally.
Molecular Simulations and Binding Free Energy Calculations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the study of its stability and conformational changes over time. researchgate.net These simulations can be used to calculate the binding free energy, which is a more rigorous and often more accurate measure of binding affinity than docking scores. acs.org
MD simulations have been used to validate the results of molecular docking for N-benzylpiperidine derivatives. By simulating the behavior of the ligand-protein complex over a period of time (e.g., 100 nanoseconds), researchers can assess the stability of the predicted binding mode. nih.gov A stable complex, as indicated by low root-mean-square deviation (RMSD) values, lends confidence to the docking results. nih.govnih.gov
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for calculating binding free energies from MD simulation trajectories. researchgate.netacs.org In a study of new N-benzyl-piperidine derivatives as dual AChE/BuChE inhibitors, the derivative 4a was found to have the lowest estimated binding free energy for both enzymes, corroborating its potent in vitro activity. nih.gov These advanced computational methods provide a powerful approach for the quantitative prediction of binding affinity, aiding in the rational design of new derivatives of this compound. unimi.it
Applications in Medicinal Chemistry and Drug Development
Role as a Privileged Structure and Building Block
The N-benzylpiperidine moiety is recognized as a "privileged structure" in drug discovery. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for designing novel bioactive compounds. mdpi.comnih.gov
The 1-benzylpiperidine (B1218667) framework serves as a foundational building block in the synthesis of numerous pharmaceutical compounds. sigmaaldrich.com Its structure, featuring a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group, allows for extensive chemical modification, enabling the creation of diverse libraries of compounds with distinct biological activities. This versatility has been exploited to develop agents with therapeutic potential across several areas, including neurodegenerative diseases, cancer, and infectious diseases. nih.govchemdiv.com The phenyl(piperidin-4-yl)methanone (B1296144) fragment, a closely related structure, is also considered a privileged scaffold and is present in many bioactive small molecules with applications as anti-psychotic, neuroprotective, and anti-cancer agents. mdpi.comnih.gov
In medicinal chemistry, bioisosteric replacement involves substituting one chemical group with another that retains similar physical and chemical properties, with the goal of enhancing the compound's biological activity, metabolic stability, or pharmacokinetic profile. The piperidine ring within the 1-benzylpiperidine scaffold is considered a potential bioisostere of the piperazine (B1678402) ring. mdpi.comnih.gov
This strategy has been effectively used to improve the metabolic stability of drug candidates. nih.govresearchgate.net For instance, replacing the metabolically labile piperazine ring in certain dopamine (B1211576) transporter (DAT) inhibitors with an amino-piperidine function led to new analogues with superior metabolic stability. researchgate.net While this chemical modification does not always lead to an improvement in biological activity, it is a valuable strategy for evaluating the structure-activity relationships (SAR) of various classes of bioactive compounds. mdpi.com In some cases, substituting a phenyl piperazine moiety with a benzyl piperidine moiety has resulted in compounds with significantly enhanced potency, as seen in the development of certain anticancer agents. nih.gov
Foundation for the design of diverse bioactive compounds
Design and Development of Therapeutic Agents
The 1-benzylpiperidine scaffold is a key component in numerous therapeutic agents, both approved drugs and investigational compounds, targeting a range of complex diseases.
The N-benzylpiperidine moiety is a hallmark of donepezil (B133215), a cornerstone medication for Alzheimer's disease (AD) that functions as an acetylcholinesterase (AChE) inhibitor. mdpi.comnih.gov This has inspired the design of many new multi-target-directed ligands (MTDLs) for AD that incorporate the N-benzylpiperidine fragment. mdpi.comcsic.esfrontiersin.org These hybrid compounds often combine the benzylpiperidine core with other pharmacophores, such as isatin (B1672199), benzimidazole, or thiazole, to simultaneously target multiple pathological factors in AD, including AChE, butyrylcholinesterase (BuChE), and the aggregation of β-amyloid (Aβ) peptides. nih.govresearchgate.netacs.orgresearchgate.net Research has shown that benzylpiperidine-derived hydrazones can act as dual inhibitors of both monoamine oxidases (MAOs) and AChE, enzymes implicated in AD pathology. researchgate.net
In the context of neuropsychiatric disorders like schizophrenia, the related benzoylpiperidine fragment is a recurrent chemical frame used in the development of atypical antipsychotic agents. mdpi.com These compounds often target serotoninergic (e.g., 5-HT₂A) and dopaminergic receptors, which are central to the pathophysiology of schizophrenia. mdpi.comvulcanchem.comnih.gov Derivatives of N-(1-benzylpiperidin-4-yl) have shown affinity for sigma-1 receptors, which are implicated in various neuropsychiatric conditions.
Table 1: 1-Benzylpiperidine Derivatives in Neurodegenerative and Neuropsychiatric Disease Research
| Compound/Derivative Class | Target(s) | Key Research Finding(s) | Reference(s) |
| Donepezil | Acetylcholinesterase (AChE) | An FDA-approved drug for Alzheimer's disease; its N-benzylpiperidine moiety is a key pharmacophore. mdpi.com | mdpi.comnih.gov |
| Benzylpiperidine-isatin hybrids | AChE, Monoamine Oxidase A/B (MAO-A/B) | Compound 8 showed high potency against AChE (IC₅₀ = 0.064 µM), while compound 5 was a potent MAO inhibitor. researchgate.net | researchgate.net |
| Benzylpiperidine-linked diarylthiazoles | AChE, BuChE, Aβ aggregation | Compound 44 showed potent anti-ChE activity (AChE IC₅₀ = 0.30 µM) and in vivo neuroprotection. acs.org | acs.org |
| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23 ) | Butyrylcholinesterase (BuChE), Aβ aggregation | Inhibited BuChE (IC₅₀ = 0.72 µM) and Aβ aggregation (72.5%); showed activity comparable to donepezil in an in vivo memory model. nih.gov | nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives | Sigma-1 receptors | Showed high affinity for sigma-1 receptors, which are implicated in neuropsychiatric disorders. |
Derivatives of 1-benzylpiperidine are being investigated as promising agents for the management of chronic and neuropathic pain. Research has demonstrated that a polyfunctionalized pyridine (B92270) containing a 1-benzylpiperidine moiety, specifically 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, induced a robust antiallodynic effect in a preclinical model of neuropathic pain. ucm.esnih.gov This effect is believed to be mediated through antagonism of the sigma-1 (σ₁) receptor, a key target for pain relief. nih.govcsic.es Another study identified a compound with a N-benzylpiperidine motif that exhibited high affinity for the σ₁ receptor (Ki = 1.45 nM) and potent activity against cholinesterases, suggesting its potential for treating neuropathic pain. nih.gov
Table 2: 1-Benzylpiperidine Derivatives in Pain Management Research
| Compound/Derivative | Target(s) | Key Research Finding(s) | Reference(s) |
| 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile (12 ) | Sigma-1 Receptor (σ₁R) | Fully reversed mechanical allodynia in an animal model of neuropathic pain. nih.gov | ucm.esnih.govcsic.es |
| (1-benzylpiperidin-4-yl)thiourea (B1278608) derivatives | Sigma-1 Receptor (σ₁R) | A specific derivative demonstrated robust antiallodynic effects in preclinical models, highlighting its potential for neuropathic pain. | |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5 ) | Sigma-1 Receptor (σ₁R), AChE, BuChE | Showed very high affinity for σ₁R (Ki = 1.45 nM) and potent cholinesterase inhibition. nih.gov | nih.gov |
The 1-benzylpiperidine scaffold has been incorporated into novel compounds designed to act as antiviral agents, particularly by inhibiting the entry of viruses into host cells. researchgate.netnih.govresearchgate.net In the search for therapies against coronaviruses, a diketopiperazine/piperidine-type alkaloid containing a 1-benzylpiperidin-4-yl group was identified as a potential broad-spectrum entry inhibitor. nih.govresearchgate.net This compound was found to inhibit the entry of both SARS-CoV-2 pseudovirus and live virus into host cells at low micromolar concentrations. researchgate.netnih.govresearchgate.net Molecular docking studies suggest that it binds to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, interfering with its interaction with the human ACE2 receptor. nih.gov
Similarly, the 1-benzylpiperidine moiety has been used in the development of entry inhibitors for the Ebola virus (EBOV). nih.govacs.org A diarylsulfide derivative featuring a 2-(1-benzylpiperidin-4yl)ethan-1-amine side chain exhibited antiviral activity in the micromolar range against an EBOV pseudotype model. acs.org These findings underscore the utility of the 1-benzylpiperidine structure in designing novel agents that block pathogen entry, a critical step in the viral life cycle. researchgate.netnih.gov
Table 3: 1-Benzylpiperidine Derivatives in Antiviral Research
| Compound/Derivative | Target Virus | Mechanism of Action | Key Research Finding(s) | Reference(s) |
| ((2R,8S)-6-(1-benzylpiperidin-4-yl)-2-naphthalen-1-yl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione) | Coronaviruses (SARS-CoV-2) | Viral Entry Inhibitor (Spike Protein RBD) | Inhibited SARS-CoV-2 pseudovirus and live virus entry at low micromolar IC₅₀ values. nih.gov | researchgate.netnih.govresearchgate.net |
| Diarylsulfide with 2-(1-benzylpiperidin-4yl)ethan-1-amine side chain | Ebola Virus (EBOV) | Viral Entry Inhibitor | Exhibited antiviral activity in the micromolar range in a pseudotype model of EBOV. acs.org | acs.org |
| N-Phenylacetohydrazide derivative with (1-benzylpiperidin-4-yl)-ethyl-amine chain | Ebola Virus (EBOV) | Viral Entry Inhibitor | A carbazole (B46965) hit compound with this moiety showed antiviral activity. nih.gov | nih.gov |
Potential Anticancer Agents
The 1-benzylpiperidine scaffold is a recurring motif in the design of potential anticancer agents. nih.gov Research has demonstrated that derivatives of this structure exhibit promising cytotoxic activity against various human cancer cell lines. nih.gov
One area of investigation involves the development of small molecules that can induce apoptosis (programmed cell death) in cancer cells. For instance, studies have shown that certain (1-benzylpiperidin-4-yl)thiourea derivatives can inhibit cancer cell proliferation and trigger apoptosis. The mechanism is thought to involve the modulation of signaling pathways crucial for cell survival and death.
Furthermore, the hybridization of the 1-benzylpiperidine moiety with other pharmacologically active structures has yielded compounds with notable anticancer potential. A study focused on 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-benzylpiperidin-4-yl)quinazolin-4-amines revealed moderate to good cytotoxicity against human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. nih.gov The quinazolinone derivative, in particular, was the most cytotoxic agent, inducing early apoptosis and arresting the cell cycle at the G2/M phase in SW620 cells. nih.gov
Another approach has been to design derivatives that act as aromatase inhibitors. One such derivative, a 4-benzylpiperidine (B145979) compound, not only inhibited aromatase but also showed cytotoxic effects against breast and lung cancer cells. nih.gov Similarly, aryl-alkyl(alkenyl)-4-benzylpiperidine derivatives have been synthesized as potential anticancer drugs targeting Sigma Receptors (SRs), which are found in high densities in several types of cancer cells, including breast, lung, and prostate. nih.gov One compound from this series, RC-106, demonstrated antitumor efficacy across a panel of cancer cell lines. nih.gov
The versatility of the piperidine moiety is further highlighted in its use in creating spirooxindolopyrrolidine-embedded piperidinone structures, which have shown better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells than the reference drug bleomycin. mdpi.com The three-dimensional nature of these spirocyclic structures is believed to enhance their interaction with biological targets. mdpi.com
Table 1: Anticancer Activity of 1-Benzylpiperidine Derivatives
| Derivative Class | Cancer Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| (1-Benzylpiperidin-4-yl)thiourea | Various | Inhibition of cell proliferation, induction of apoptosis | |
| 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | Cytotoxicity, induction of apoptosis, G2/M cell cycle arrest | nih.gov |
| 4-Benzylpiperidine derivative | Breast and lung cancer cells | Aromatase inhibition, cytotoxicity | nih.gov |
| Aryl-alkyl(alkenyl)-4-benzylpiperidines | Paca3, MDA-MB 231 | Antitumor efficacy via Sigma Receptor modulation | nih.gov |
| Spirooxindolopyrrolidine-embedded piperidinone | FaDu (hypopharyngeal) | Cytotoxicity, induction of apoptosis | mdpi.com |
Advanced Drug Design Concepts
Multi-target directed ligands for complex diseases
Complex diseases, such as neurodegenerative disorders like Alzheimer's disease, often involve multiple pathological pathways. nih.gov This complexity necessitates the development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets. nih.govnih.gov The 1-benzylpiperidine scaffold has proven to be a valuable building block in the creation of such MTDLs. nih.govbohrium.com
Researchers have designed and synthesized N-benzylpiperidine analogs that act as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes implicated in Alzheimer's disease. nih.gov Similarly, hybrids of benzylpiperidine and isatin have been developed as dual inhibitors of monoamine oxidases (MAO-A/B) and AChE. nih.gov These hybrids combine the favorable pharmacokinetic properties of both the piperidine and isatin scaffolds, including the ability to cross the blood-brain barrier. nih.gov
Another strategy involves combining the N-benzylpiperidine moiety with other pharmacophores to target different aspects of a disease. For example, hybrids of N-benzylpiperidine and 5-phenyl-1,3,4-oxadiazol-2-thiol have been evaluated as potential multitargeted ligands for Alzheimer's, showing inhibitory activity against human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBChE), and β-secretase-1 (hBACE-1). bohrium.com
Furthermore, polyfunctionalized pyridines incorporating a 1-benzylpiperidine moiety have been identified as having high affinity for sigma-1 and sigma-2 receptors, which are involved in various neurological disorders. mdpi.comresearchgate.net One such compound also exhibited potent dual-target activity against AChE and butyrylcholinesterase (BuChE). mdpi.comresearchgate.net This highlights the potential of the 1-benzylpiperidine scaffold in creating MTDLs for conditions like neuropathic pain. mdpi.com
Poly-active molecules designed to target synergistic pharmacologies
Distinct from MTDLs, poly-active molecules are single chemical entities designed to target specific, synergistic pharmacologies that contribute to a disease's progression. inventi.inresearchgate.net This approach is particularly relevant for diseases where multiple factors act in concert to worsen the condition. researchgate.net
In the context of Alzheimer's disease, for instance, free radical damage and impaired acetylcholine (B1216132) signaling are intertwined pathological processes. inventi.inresearchgate.net To address this, researchers have synthesized derivatives of 1-(1-benzylpiperidin-4-yl)ethan-1-one with the goal of creating poly-active molecules that possess both antioxidant and cholinesterase-inhibiting properties. inventi.inresearchgate.net A study involving 14 such derivatives identified six compounds with potent antioxidant activity and three with modest inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). inventi.inresearchgate.net This research demonstrates the feasibility of using the 1-benzylpiperidine framework to develop agents that can simultaneously mitigate multiple, synergistic pathological factors. inventi.inresearchgate.net
Development of selective enzyme inhibitors
The 1-benzylpiperidine scaffold has been instrumental in the development of selective inhibitors for specific enzymes, a critical aspect of modern drug design to minimize off-target effects.
A notable application is in the creation of selective inhibitors for butyrylcholinesterase (BuChE), an enzyme that has gained attention for its role in the progression of Alzheimer's disease. researchgate.net By modifying the structure of the potent and selective AChE inhibitor donepezil, which contains a benzylpiperidine moiety, researchers have successfully synthesized novel N-benzylpiperidine-based compounds that are highly potent and selective inhibitors of human BuChE (hBuChE). researchgate.net One of the most promising compounds proved to be one of the most potent and selective hBuChE inhibitors reported, with a more than 58,000-fold selectivity over AChE. researchgate.net
The benzylpiperidine core has also been utilized in designing selective inhibitors for acetylcholinesterase (AChE). acs.org Structural modifications to a lead compound, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, led to derivatives with increased potency and selectivity for human AChE over BuChE. acs.org For example, the introduction of a methyl group at the C-5 position and a phenyl group at the C-6 position of the pyridazine (B1198779) ring resulted in a compound that was 100 times more selective for human AChE than the reference drug tacrine. acs.org
Furthermore, in silico studies using molecular docking have explored substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives as selective AChE inhibitors. researchgate.net The N-benzyl piperidine component is crucial for binding to the AChE enzyme. researchgate.net
Table 2: Selectivity of 1-Benzylpiperidine-based Enzyme Inhibitors
| Derivative Class | Target Enzyme | Selectivity Profile | Reference |
|---|---|---|---|
| Aryl-1,2,3-triazolyl benzylpiperidines | Butyrylcholinesterase (BuChE) | Highly potent and selective for hBuChE over AChE (>58,000-fold) | researchgate.net |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine derivatives | Acetylcholinesterase (AChE) | 100-times more selective for human AChE than tacrine | acs.org |
| 2-(1-Benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives | Acetylcholinesterase (AChE) | Selective for AChE | researchgate.net |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR, 1H-NMR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are fundamental in the characterization of 1-Benzylpiperidin-2-one, each providing unique insights into its molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the molecule. For instance, a derivative, 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, shows a characteristic carbonyl (C=O) stretching vibration at 1695 cm⁻¹. mdpi.com Another related compound, (1-Benzylpiperidin-4-yl)thiourea (B1278608), exhibits a thiocarbonyl (C=S) stretch between 1,157–1,163 cm⁻¹ and N-H stretches in the range of 3,237–3,240 cm⁻¹.
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. In a derivative of this compound, the piperidine (B6355638) protons typically appear as multiplets in the region of δ 1.40–2.40 ppm, while the benzyl (B1604629) protons are observed as a multiplet between δ 7.20–7.32 ppm. For N-(1-benzylpiperidin-4-yl)phenylacetamides, ¹H-NMR is crucial for confirming the structure of these analogues. acs.org
UV-Vis Spectroscopy , while less detailed for structural elucidation compared to NMR or IR, can be used to study compounds containing chromophores. For example, the related compound 4-anilino-1-benzylpiperidine exhibits maximum absorbance (λmax) at 249 and 296 nm. caymanchem.com
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and fragmentation pattern of the compound. Electron ionization (EI) mass spectrometry is a common technique used for this purpose. nist.gov For derivatives like N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide, mass spectrometry validates the molecular weight, with the protonated molecule [M+H]⁺ appearing at an m/z of 281.1.
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Characteristic Peaks/Signals | Reference |
|---|---|---|---|
| FT-IR | 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | 1695 cm⁻¹ (C=O) | mdpi.com |
| FT-IR | (1-Benzylpiperidin-4-yl)thiourea | 1,157–1,163 cm⁻¹ (C=S), 3,237–3,240 cm⁻¹ (N-H) | |
| ¹H-NMR | (1-Benzylpiperidin-4-yl)thiourea | δ 1.40–2.40 (m, piperidine protons), δ 7.20–7.32 (m, benzyl protons) | |
| UV-Vis | 4-Anilino-1-benzylpiperidine | λmax at 249, 296 nm | caymanchem.com |
| MS | N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide | [M+H]⁺ m/z 281.1 |
X-ray Crystallography for Solid-State Conformation and Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For derivatives of 1-benzylpiperidine (B1218667), X-ray crystallography has been instrumental in confirming their solid-state structures. For example, the crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide was determined using single-crystal X-ray diffraction. nih.gov The analysis revealed a monoclinic crystal system with space group Cc and provided detailed unit cell parameters. nih.gov Similarly, the 3D structure of 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one was established by X-ray crystallography, confirming the structure that had been anticipated based on NMR data. mdpi.com This technique is also used to validate hydrogen bonding networks, which are crucial for understanding the crystal packing and intermolecular forces.
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas.
HRMS is a critical tool in the characterization of novel derivatives of 1-benzylpiperidine. For instance, in the synthesis of new pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, HRMS was used to confirm the calculated molecular formula of the products. mdpi.com The ESI-MS (Electrospray Ionization Mass Spectrometry) technique, a soft ionization method often coupled with HRMS, is preferred for detecting protonated ions of intermediates in synthetic pathways. In the study of HDAC and G9a dual inhibitors, HRMS (ESI) was used to confirm the mass of the synthesized compounds, with the found mass closely matching the calculated mass for the protonated molecule [M+H]⁺. oncotarget.com
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Gas Chromatography)
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of chemical reactions.
Gas Chromatography (GC) is a common method for determining the purity of volatile compounds. Commercial suppliers of 1-Benzyl-4-piperidone, a related compound, often specify a purity of greater than 98.0% or 99.0% as determined by GC. thermofisher.comruifuchem.com GC is also used for the analysis of related compounds like 4-Amino-1-benzylpiperidine and 4-(2-Aminoethyl)-1-benzylpiperidine, with purities typically reported as ≥98.0%. vwr.comvwr.com Reaction monitoring by GC can track the consumption of starting materials and the formation of products over time. google.com
Table 2: Purity of 1-Benzylpiperidone Derivatives Determined by Gas Chromatography
| Compound | Purity (by GC) | Reference |
|---|---|---|
| 1-Benzyl-4-piperidone | >98.0% | thermofisher.com |
| 1-Benzyl-4-piperidone | >99.0% | ruifuchem.com |
| 4-Amino-1-benzylpiperidine | ≥98.0% | vwr.com |
| 4-(2-Aminoethyl)-1-benzylpiperidine | ≥98.0% | vwr.com |
Deuterium (B1214612) Incorporation and Hydrogen Isotope Exchange Studies for Mechanistic Insight
Deuterium (²H or D) is a stable isotope of hydrogen that can be used as a tracer to study reaction mechanisms. Hydrogen isotope exchange (HIE) studies involve the replacement of protium (B1232500) (¹H) with deuterium in a molecule, and the location and extent of this exchange can provide valuable information about the reactivity of different C-H bonds.
Transition metal-catalyzed HIE has become a prominent technique for installing deuterium labels. researchgate.net For example, iridium(I) complexes have been used for the catalytic HIE of N- and O-aryl carbamates. researchgate.net In the context of piperidine derivatives, studies on the deuteration of 4-benzylpiperidine (B145979) using ruthenium catalysts have shown the incorporation of multiple deuterium atoms. mdpi.com These studies are crucial for understanding the mechanisms of C-H activation and for preparing isotopically labeled standards for use in quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com The use of deuterated derivatives, such as N-Benzyl-4-piperidone-d4, is also valuable in pharmacokinetic and metabolic studies, as the deuterium substitution can alter the rate of metabolic degradation.
Future Directions and Emerging Research Areas
Exploration of Novel 1-Benzylpiperidin-2-one Derivatives with Enhanced Bioactivity and Selectivity
The versatility of the this compound core structure allows for extensive chemical modification, a key strategy for enhancing therapeutic efficacy and selectivity. vulcanchem.com Researchers are actively exploring new derivatives by introducing various substituents and modifying functional groups to improve interactions with biological targets. acs.org The N-benzyl piperidine (B6355638) (N-BP) fragment is recognized for its structural flexibility and is frequently used by medicinal chemists to fine-tune the efficacy and physicochemical properties of potential drugs. researchgate.net
Future work will likely focus on several key areas:
Target-Specific Modifications: Structural modifications are being designed to increase potency and selectivity for specific biological targets. For instance, in the development of acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, modifications to the pyridazine (B1198779) ring attached to a benzylpiperidine moiety have led to compounds with significantly increased potency and selectivity for human AChE over butyrylcholinesterase (BuChE). acs.org One such derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, demonstrated 100-times more selectivity for human AChE compared to the reference drug tacrine. acs.org
Hybrid Molecules: A promising strategy involves creating hybrid compounds that combine the 1-benzylpiperidine (B1218667) scaffold with other pharmacologically active motifs. researchgate.net For example, novel carbazole-benzylpiperidine hybrids have been synthesized and evaluated as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. researchgate.net Similarly, benzylpiperidine-derived hydrazones have been designed as dual inhibitors of monoamine oxidases (MAO) and AChE. researchgate.net This multi-target approach is considered beneficial for complex multifactorial diseases. researchgate.net
Diverse Biological Targets: While much research has focused on neurological targets, new derivatives are being investigated for a wider range of activities. smolecule.com Studies have explored derivatives for anticonvulsant, anticancer, and antimicrobial properties. smolecule.comnih.govresearchgate.net Some derivatives have also been investigated as potential ligands for cannabinoid receptors. smolecule.com For example, quinazolinone-benzyl piperidine derivatives have been synthesized and shown to have moderate cytotoxic activity against several human cancer cell lines, suggesting potential as antiproliferative agents. nih.gov
This continued exploration, driven by synthetic chemistry and biological screening, aims to produce a new generation of this compound-based compounds with precisely tailored activity and reduced off-target effects.
Development of Targeted Drug Delivery Systems Utilizing the this compound Moiety
Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and minimizing systemic side effects. wikipedia.orgjns.edu.af This is a significant area of future development where the this compound moiety could be strategically employed. While specific examples of this moiety in targeted delivery systems are still emerging, the principles of these systems offer a clear path for future research.
The core concept involves using carriers like nanoparticles, liposomes, or polymers to transport drugs to specific cells or tissues. longdom.orgnih.gov These carriers can be engineered to be biocompatible and are often functionalized with ligands that bind to receptors overexpressed on target cells. longdom.org
Future research directions could include:
Functionalized Nanocarriers: The this compound scaffold, or its bioactive derivatives, could be conjugated to the surface of nanocarriers. longdom.orgijbcp.com For instance, a derivative with known anticancer activity could be attached to nanoparticles that are designed to accumulate in tumor tissue through passive targeting (the enhanced permeability and retention effect) or active targeting via ligands. jns.edu.afnih.gov
Prodrug Strategies: The this compound structure could be used as a moiety in a prodrug approach. researchgate.net A prodrug is an inactive compound that is converted into an active drug within the body, often at the target site. A this compound derivative could be linked to a targeting molecule, such as an amino acid, to facilitate transport across biological barriers like the blood-brain barrier via specific transporters. researchgate.net
Stimuli-Responsive Systems: Advanced delivery systems release their drug payload in response to specific stimuli, such as changes in pH or temperature, which are often characteristic of the microenvironment of diseased tissue. longdom.org Polymer-based nanoparticles incorporating a this compound derivative could be designed to release the compound specifically in the acidic environment of a tumor or an inflamed region. longdom.org
By incorporating the this compound moiety into these advanced delivery systems, researchers can aim to enhance the therapeutic index of its derivatives, ensuring the active compound reaches its intended target with high precision. wikipedia.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound-based Compounds
Current and future applications in this area include:
Virtual Screening and Molecular Docking: AI-driven platforms can screen vast virtual libraries of molecules to identify promising candidates. mdpi.com Molecular docking simulations, a key computational technique, are already used to predict how different this compound derivatives bind to their target proteins, such as acetylcholinesterase or the EGFR kinase in cancer cells. nih.govsemanticscholar.org These simulations provide insights into the crucial molecular interactions, like hydrogen bonds and π-π stacking, that are essential for stabilizing the ligand-protein complex. researchgate.net
Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to correlate the chemical structure of compounds with their biological activity. acs.org This allows researchers to predict the potency of new, unsynthesized derivatives. Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.nettandfonline.com This in silico analysis helps to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. roche.com By training these models on existing data of active this compound derivatives and their targets, it is possible to generate novel structures with a high probability of having the desired biological activity and physicochemical properties. roche.com This "lab in a loop" approach, where AI models make predictions that are then tested experimentally, with the results fed back to train the models further, can significantly accelerate the design-make-test-analyze cycle. roche.com
The use of AI and ML is expected to grow, enabling a more rational, data-driven approach to designing the next generation of this compound-based therapeutics. mdpi.comnih.gov
Deeper Mechanistic Understanding of Biological Interactions and Signaling Pathways
While significant progress has been made in identifying the biological activities of this compound derivatives, a deeper understanding of their precise mechanisms of action at the molecular level is a critical future research goal. smolecule.com Elucidating how these compounds interact with their biological targets and modulate signaling pathways is essential for their rational optimization and clinical translation.
Key areas for future investigation are:
Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, such as those targeting acetylcholinesterase (AChE), detailed kinetic studies are needed. nih.gov Such analyses can determine whether the inhibition is competitive, noncompetitive, or mixed, and whether it is reversible or irreversible. researchgate.net For example, kinetic analysis revealed that one 2-pyrazoline (B94618) derivative containing a benzylpiperidine moiety acts as a competitive inhibitor of AChE, while another is a partial noncompetitive inhibitor of BuChE. nih.gov
Receptor Binding and Functional Assays: For compounds targeting receptors, such as sigma or cannabinoid receptors, comprehensive binding assays are required to determine affinity (Ki) and selectivity. vulcanchem.comnih.gov Functional assays are also crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. nih.gov For instance, a screening campaign identified a benzylpiperidine derivative as a potent S1R agonist. nih.gov
Elucidation of Signaling Pathways: Research must move beyond target binding to understand the downstream effects on cellular signaling cascades. If a derivative inhibits a particular kinase in cancer cells, future studies should investigate the impact on downstream phosphorylation events and pathways controlling cell proliferation and apoptosis. nih.gov
Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their target proteins through techniques like X-ray crystallography can provide an atomic-level view of the binding interactions. This information is invaluable for structure-based drug design and for explaining the observed structure-activity relationships. tandfonline.com
A more profound mechanistic understanding will not only support the development of existing lead compounds but also uncover new potential therapeutic applications for the this compound scaffold. smolecule.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Benzylpiperidin-2-one, and how do they differ in methodology?
- Answer : The synthesis typically involves multi-step organic reactions. A widely used method is the alkylation of piperidine with benzyl halides, followed by oxidation or reduction steps. For example, describes a solvent-free, Iron(III) Chloride-catalyzed direct amidation of esters, yielding 73% of this compound with validated NMR data . Another approach involves N-acylation of 3-amino-4-methylpyridine and partial reduction using sodium borohydride (NaBH₄) in methanol . Key variables include reaction time, temperature, and catalyst selection, which directly influence yield and purity.
Q. How is NMR spectroscopy employed to confirm the structural identity of this compound?
- Answer : ¹H and ¹³C NMR are critical for structural validation. For instance, ¹H NMR (CDCl₃) of this compound shows characteristic signals: δ 7.35–7.18 (m, 5H, aromatic protons), 4.53 (s, 2H, benzyl CH₂), and 1.81–1.67 (m, 4H, piperidine ring protons) . Cross-validation with literature data ensures accuracy, particularly for distinguishing regioisomers or confirming substituent positions.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Key precautions include:
- Skin/Eye Contact : Immediate flushing with water for 15 minutes; contaminated clothing removal .
- Inhalation : Move to fresh air and consult a physician .
- General Handling : Use fume hoods, avoid dust formation, and wear PPE (gloves, lab coats) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under solvent-free conditions?
- Answer : Solvent-free synthesis (e.g., Iron(III) Chloride-catalyzed amidation) requires precise control of stoichiometry and temperature. achieved 73% yield by maintaining a 1:1.2 molar ratio of ester to amine and heating at 80°C for 12 hours . Yield optimization may involve adjusting catalyst loading (e.g., 10 mol% FeCl₃) or employing microwave-assisted heating to reduce reaction time.
Q. How should contradictions in reported biological activity data for this compound derivatives be addressed?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:
- Replicating Experiments : Follow standardized protocols (e.g., OECD guidelines) .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with minor structural changes (e.g., methyl vs. trifluoromethyl groups) to isolate activity drivers .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, as seen in ’s evaluation of thiophene-containing analogs .
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound analogs?
- Answer :
- Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at specific positions on the benzyl or piperidine ring to assess steric/electronic effects. highlights how trifluoromethylpyridinylthio groups enhance bioactivity in analogs .
- Computational Modeling : Use molecular docking to predict binding affinities with biological targets (e.g., acetylcholinesterase for neuroprotective studies) .
- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., using PISTACHIO or REAXYS databases) to prioritize analogs with favorable ADME properties .
Data Presentation and Reproducibility
Q. What experimental details are essential for ensuring reproducibility in synthetic procedures for this compound?
- Answer : Critical parameters include:
- Reagent Purity : Specify suppliers and purity grades (e.g., ≥95% for intermediates) .
- Reaction Monitoring : Use TLC or HPLC to track progress; report Rf values or retention times.
- Workup Procedures : Detail extraction solvents (e.g., ethyl acetate), drying agents (anhydrous Na₂SO₄), and purification methods (column chromatography with silica gel) .
Q. How should researchers handle conflicting spectral data during characterization?
- Answer :
- Cross-Validation : Compare NMR/HRMS data with published spectra (e.g., PubChem or Reaxys entries) .
- Alternative Techniques : Use X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in peak assignments .
- Peer Review : Document discrepancies in supplementary materials and invite collaborative verification .
Safety and Compliance
Q. What are the environmental precautions for accidental release of this compound?
- Answer :
- Containment : Avoid drainage systems; use inert absorbents (vermiculite) for solid spills .
- Decontamination : Clean surfaces with ethanol/water mixtures; dispose of waste via licensed facilities .
- Documentation : Report incidents per REACH regulations, including hazard codes (H302, H315) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
